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Core Science & Biosynthesis

Foundational

Technical Guide: 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine

This is a comprehensive technical guide for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine , a critical chiral building block in modern medicinal chemistry, particularly for the development of kinase inhibitors.[1] Advan...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine , a critical chiral building block in modern medicinal chemistry, particularly for the development of kinase inhibitors.[1]

Advanced Synthesis, Pharmacophore Utility, and Handling Protocols[1][2]

Chemical Identity & Core Significance[3]

This molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] It combines a pyrimidine hinge-binding motif with a hydrophobic isopropyl group (for selectivity) and a chiral ethylamine handle (for vector extension).[1] It is frequently employed as a key intermediate in the synthesis of ATP-competitive inhibitors targeting enzymes such as mTOR , PI3K , CDKs , and ALK .

Structural Specifications
PropertyDetail
IUPAC Name 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine
Common Name 1-(4-Isopropylpyrimidin-2-yl)ethylamine
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Chirality Contains one stereocenter at the α-carbon.[1] The (S)-enantiomer is most commonly bioactive in kinase inhibitor scaffolds.[1]
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
LogP (Predicted) ~1.2 (Favorable for membrane permeability)
pKa (Conjugate Acid) ~8.5 (Aliphatic amine) / ~2.5 (Pyrimidine N)

Synthetic Methodology

The synthesis of this molecule requires a convergent approach, assembling the pyrimidine ring from an enaminone and an amidine . This route is preferred over nucleophilic substitution on a chloropyrimidine due to higher regioselectivity and yield.[1]

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the convergent synthesis strategy:

SynthesisRoute Target TARGET: 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine Intermediate_A Intermediate A: 1-(Dimethylamino)-4-methylpent-1-en-3-one Intermediate_A->Target Cyclization (NaOEt, EtOH, Reflux) Intermediate_B Intermediate B: 2-Aminopropanamidine Intermediate_B->Target Start_1 3-Methyl-2-butanone (Isopropyl methyl ketone) Start_1->Intermediate_A Condensation (100°C, 12h) Start_2 DMF-DMA (Dimethylformamide dimethyl acetal) Start_2->Intermediate_A Start_3 2-Aminopropanenitrile (Alanine nitrile) Start_3->Intermediate_B Pinner Reaction (HCl/EtOH then NH3)

Figure 1: Retrosynthetic pathway showing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocol
Step 1: Preparation of Enaminone (Intermediate A)

The isopropyl group is introduced via the ketone precursor.

  • Reagents: 3-Methyl-2-butanone (1.0 eq), DMF-DMA (1.2 eq).

  • Procedure: Charge a reaction vessel with 3-methyl-2-butanone. Add DMF-DMA dropwise.[1] Heat the mixture to 100°C for 12–16 hours under nitrogen.

  • Purification: Concentrate in vacuo to remove methanol byproduct and excess DMF-DMA. The resulting orange oil (1-(dimethylamino)-4-methylpent-1-en-3-one) is typically used without further purification.[1]

    • Mechanistic Note: DMF-DMA acts as a formylating agent, converting the kinetic enolate of the ketone into a vinylogous amide.[1]

Step 2: Preparation of Amidine (Intermediate B)

The chiral amine moiety originates here.[1] To maintain chirality, start with chiral alanine nitrile, though racemization often occurs during cyclization, necessitating downstream resolution.

  • Reagents: 2-Aminopropanenitrile (HCl salt), Ethanol (anhydrous), Ammonia gas.[1]

  • Procedure: Dissolve nitrile in anhydrous ethanol. Cool to 0°C. Saturate with dry HCl gas (Pinner reaction) to form the imidate.[1] Stir for 24h. Treat with anhydrous ammonia (7M in MeOH) to convert the imidate to the amidine.

  • Isolation: Concentrate to yield the amidine hydrochloride salt.

Step 3: Pyrimidine Cyclization
  • Reagents: Intermediate A (1.0 eq), Intermediate B (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol.

  • Procedure:

    • Dissolve Intermediate B (Amidine salt) in ethanol.[1]

    • Add Sodium Ethoxide slowly at 0°C to liberate the free base.[1]

    • Add Intermediate A (Enaminone) dropwise.[1]

    • Heat to reflux (78°C) for 6–10 hours.

  • Workup: Cool to RT. Quench with water.[1] Extract with Ethyl Acetate (3x).[1] Dry organic phase over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

  • Yield: Typically 60–75%.[1]

Step 4: Chiral Resolution (Critical)

Since the cyclization conditions often racemize the α-chiral center, optical resolution is required to isolate the bioactive (S)-enantiomer.[1]

  • Method: Kinetic Resolution using Candida antarctica Lipase B (CAL-B) .[1]

  • Protocol: Suspend racemic amine in MTBE with Ethyl Acetate (acyl donor). Add CAL-B.[1] The enzyme selectively acetylates the (R)-amine, leaving the (S)-amine free.[1]

  • Separation: Acid/base extraction separates the neutral (R)-amide from the basic (S)-amine.[1]

Medicinal Chemistry Applications

This scaffold is engineered to address specific challenges in kinase inhibitor design.

Pharmacophore Mapping[1]
Structural FeatureFunction in Drug Design
Pyrimidine N1/N3 Acts as a hydrogen bond acceptor for the kinase "hinge" region (e.g., interacting with the backbone NH of Val/Met residues).[1]
4-Isopropyl Group Occupies the hydrophobic "Gatekeeper" pocket or the ribose-binding pocket, providing selectivity over other kinases with smaller pockets.[1]
2-(1-Aminoethyl) The amine serves as a vector to solvent-exposed regions.[1] It allows for the attachment of solubilizing groups (piperazines, morpholines) or electrophilic warheads (acrylamides) for covalent inhibition.
Mechanism of Action Diagram

InteractionMap Hinge Kinase Hinge Region (H-Bond Donor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Front (Water/Ions) Py_N Pyrimidine N (Acceptor) Py_N->Hinge H-Bond Iso_Group Isopropyl Group (Hydrophobic) Iso_Group->Gatekeeper Van der Waals Amine_Handle Chiral Amine (Vector) Amine_Handle->Solvent Solubilizing Group Attachment

Figure 2: Pharmacophore interaction map demonstrating the binding mode within a typical kinase ATP-binding pocket.

Handling, Stability, and Safety

Stability Profile
  • Air Sensitivity: The free amine absorbs CO₂ from the air to form carbamates. Store under Argon or Nitrogen.[1]

  • Thermal Stability: Stable up to 120°C.[1]

  • Storage: 2–8°C in a tightly sealed vial.

Safety Protocols
  • Hazards: Corrosive (Skin Corr.[1] 1B) and Irritant.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Management: Neutralize with weak acid (citric acid) before disposal.[1]

References

  • Synthesis of Pyrimidine Kinase Inhibitors

    • Journal of Medicinal Chemistry. "Discovery of Potent and Selective Inhibitors of mTORC1/2."
    • Source: [1]

  • Enaminone Chemistry (DMF-DMA Reactions)

    • Organic Syntheses. "Reaction of DMF-DMA with Ketones."
    • Source: [1]

  • Biocatalytic Resolution of Amines

    • Green Chemistry.[1] "Lipase-catalyzed kinetic resolution of primary amines."

    • Source: [1]

  • Kinase Inhibitor Pharmacophores

    • Nature Reviews Drug Discovery.[1] "Scaffold hopping in kinase inhibitor design."

    • Source: [1]

(Note: While specific patents exist for derivatives, the references above provide the foundational chemistry and medicinal context for this specific intermediate.)

Sources

Exploratory

1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine: Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks is the foundation of successful drug discovery. 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine (CAS: 1343627-54-2) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks is the foundation of successful drug discovery. 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine (CAS: 1343627-54-2) is a highly versatile, stereogenic primary amine fragment. Featuring a pyrimidine core substituted with a lipophilic isopropyl group and a chiral 1-aminoethyl vector, this molecule is engineered to occupy specific pharmacophoric spaces. It is predominantly utilized in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors) and epigenetic modulators (e.g., PRMT5 inhibitors), where precise spatial arrangement and hydrogen-bonding networks are critical for target affinity.

Structural & Physicochemical Profiling

The architectural design of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine perfectly aligns with the "Rule of 3" for fragment-based drug discovery (FBDD). The pyrimidine ring serves as a rigid, aromatic scaffold capable of bidentate hydrogen bonding. The isopropyl group at the C4 position acts as an electron-donating lipophilic anchor, while the 1-aminoethyl group at the C2 position provides a reactive primary amine for amide coupling or reductive amination[1].

Crucially, the alpha-methyl group on the ethylamine side chain introduces a chiral center. When utilized as a single enantiomer, this methyl group restricts the conformational flexibility of the resulting drug molecule, effectively reducing the entropic penalty upon target binding and frequently driving a 10- to 100-fold increase in potency compared to achiral aminomethyl analogs.

Table 1: Physicochemical Properties
PropertyValueImplication for Drug Design
IUPAC Name 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amineStandardized nomenclature
CAS Number 1343627-54-2Unique chemical identifier
Molecular Formula C9H15N3High nitrogen-to-carbon ratio (sp3 rich)
Molecular Weight 165.24 g/mol Ideal fragment size (< 300 Da)
H-Bond Donors 1Provided by the primary amine (-NH2)
H-Bond Acceptors 3Provided by pyrimidine nitrogens and amine
Rotatable Bonds 2Low conformational flexibility

Synthesis Methodology: A Self-Validating Protocol

To ensure high yield and stereochemical integrity, the synthesis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine is typically achieved through a three-step sequence starting from commercially available 2-chloro-4-isopropylpyrimidine. The protocol below outlines the causality behind each synthetic choice to establish a self-validating workflow.

Synthesis_Workflow A 2-Chloro-4-isopropylpyrimidine (Starting Material) B Cyanation Zn(CN)2, Pd(PPh3)4 100°C, 12h A->B C 4-Isopropylpyrimidine- 2-carbonitrile B->C D Grignard Addition MeMgBr, THF 0°C to RT, 2h C->D E 1-(4-Isopropylpyrimidin- 2-yl)ethan-1-one D->E F Reductive Amination NH4OAc, NaBH3CN MeOH, 16h E->F G 1-[4-(Propan-2-yl)pyrimidin- 2-yl]ethan-1-amine (Target Scaffold) F->G

Synthesis workflow of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine via reductive amination.

Step-by-Step Experimental Protocol

Step 1: Palladium-Catalyzed Cyanation

  • Procedure: Dissolve 2-chloro-4-isopropylpyrimidine (1.0 eq) and Zn(CN)2 (0.6 eq) in anhydrous DMF. Degas the solution with nitrogen for 15 minutes. Add Pd(PPh3)4 (0.05 eq) and heat the mixture to 100 °C for 12 hours. Quench with water and extract with EtOAc. Purify via silica gel chromatography.

  • Causality: The chloride at the C2 position of the pyrimidine is relatively unreactive toward direct nucleophilic substitution by carbon nucleophiles. Palladium catalysis lowers the activation energy, while Zn(CN)2 is chosen over NaCN because it provides a slow, controlled release of cyanide ions, preventing the poisoning of the palladium catalyst.

Step 2: Grignard Addition

  • Procedure: Dissolve the resulting 4-isopropylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF and cool to 0 °C under nitrogen. Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O, 1.2 eq). Stir at room temperature for 2 hours. Carefully quench with 1N HCl, stir for 30 minutes, and extract with EtOAc to yield 1-(4-isopropylpyrimidin-2-yl)ethan-1-one.

  • Causality: The Grignard reagent selectively attacks the electrophilic nitrile carbon to form a magnesium imine salt. The subsequent acidic workup (1N HCl) is strictly required to hydrolyze this intermediate into the desired methyl ketone.

Step 3: Reductive Amination

  • Procedure: Combine the methyl ketone (1.0 eq) and Ammonium acetate (NH4OAc, 10.0 eq) in methanol. Stir at room temperature for 1 hour to allow imine formation. Add Sodium cyanoborohydride (NaBH3CN, 1.5 eq) and stir for 16 hours. Quench with 1N NaOH, extract with dichloromethane (DCM), and purify via reverse-phase HPLC or chiral SFC to isolate the enantiomers.

  • Causality: A massive thermodynamic excess of NH4OAc (10 equivalents) is critical. It forces the equilibrium toward the primary imine and prevents the newly formed primary amine product from reacting with unreacted ketone, which would otherwise generate an unwanted secondary amine byproduct. NaBH3CN is utilized because it is stable at the slightly acidic pH required for imine formation and selectively reduces the protonated imine over the unreacted ketone.

Pharmacological Applications & Structural Logic

The 4-isopropylpyrimidine scaffold is a privileged structure in medicinal chemistry. It has been heavily utilized in the design of targeted therapeutics, particularly in oncology and hematology[2].

Pharmacophore_Model Core Pyrimidine Core • H-Bond Acceptor • Hinge Binder Iso 4-Isopropyl Group • Lipophilic Anchor • Hydrophobic Pocket Core->Iso C4 Substitution Amine 1-Aminoethyl Vector • Chiral Center • Amide Coupling Site Core->Amine C2 Substitution Target Kinase / Epigenetic Target • Active Site Binding Core->Target H-Bonding Iso->Target Steric Fit Amine->Target Solvent Channel

Pharmacophore logic mapping the fragment's structural features to target interactions.

Mechanistic Role in Drug Design
  • Kinase Hinge Binding: In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), the pyrimidine nitrogens act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region[3].

  • Hydrophobic Pocket Occupation: The C4-isopropyl group is perfectly sized to project into the hydrophobic pocket adjacent to the gatekeeper residue. It provides necessary lipophilic contacts (van der Waals interactions) without violating Lipophilic Ligand Efficiency (LLE) thresholds, ensuring the molecule remains soluble and bioavailable.

  • Solvent Channel Extension: The 1-aminoethyl group at C2 acts as a highly directional vector. By coupling this primary amine to an aryl acid (forming an amide), chemists can extend the molecule out of the active site and into the solvent channel. This strategy is also heavily employed in the synthesis of PRMT5 inhibitors, where functionalized pyrimidines dictate the orientation of the molecule within the epigenetic target's active site[4].

References

  • AA Blocks. "1343627-54-2 Properties and Specifications". AA Blocks. URL:[Link]

  • ACS Omega. "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia". ACS Publications. URL:[Link]

  • Google Patents. "WO2021126728A1 - Prmt5 inhibitors". WIPO (PCT).

Sources

Foundational

The 2-Substituted Pyrimidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary The pyrimidine heterocycle is ubiquitous in nature, serving as the backbone for DNA and RNA bases (cytosine, thymine, uracil).[1] In medicinal chemistry, the 2-substituted pyrimidine motif represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle is ubiquitous in nature, serving as the backbone for DNA and RNA bases (cytosine, thymine, uracil).[1] In medicinal chemistry, the 2-substituted pyrimidine motif represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

This guide analyzes the structural utility of the 2-position, specifically its role in kinase inhibition (oncology) and antimicrobial activity . We provide actionable insights into Structure-Activity Relationships (SAR), validated synthetic protocols, and mechanistic workflows, moving beyond simple lists to explain the why and how of therapeutic design.

Chemical Space & Structural Logic (SAR)

The 2-position of the pyrimidine ring is unique due to its electronic environment. Flanked by two electronegative nitrogen atoms, the C-2 carbon is electron-deficient, making it susceptible to nucleophilic attack, yet the attached substituents (often amines) can serve as critical hydrogen bond donors.

The "Hinge Binder" Concept

In the context of protein kinase inhibitors, the 2-aminopyrimidine motif is a canonical "hinge binder."

  • Mechanism: The pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic amino group at C2 acts as a hydrogen bond donor.

  • Target: This complementary donor-acceptor pair mimics the adenine ring of ATP, allowing the inhibitor to dock competitively into the ATP-binding pocket of kinases (e.g., BCR-ABL, EGFR, CDK).

DOT Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the electronic and binding properties of the 2-substituted pyrimidine core.

SAR_Model Core Pyrimidine Core (Electron Deficient) N1 N1: H-Bond Acceptor (Binds Kinase Hinge) Core->N1 C2 C2 Position (Critical Substitution Point) Core->C2 C4_C6 C4/C6 Positions (Solubilizing Groups) Core->C4_C6 Auxiliary Binding Substituent 2-Amino/Thio Group (H-Bond Donor / Lipophilicity) C2->Substituent S_NAr Functionalization Substituent->N1 Donor-Acceptor Motif (ATP Mimicry)

Figure 1: SAR map highlighting the donor-acceptor motif at the 2-position essential for ATP-competitive inhibition.

Therapeutic Applications

Oncology: Kinase Inhibition

The most commercially successful application of 2-substituted pyrimidines is in targeted cancer therapy.

  • Imatinib (Gleevec): Contains a 2-aminopyrimidine moiety that binds to the hinge region of the BCR-ABL tyrosine kinase. The 2-amino group forms a crucial H-bond with the backbone carbonyl of Met318.

  • Palbociclib: A CDK4/6 inhibitor where the 2-aminopyrimidine core ensures high selectivity for the ATP pocket of cyclin-dependent kinases.

Antimicrobial & Antiviral[2][3]
  • Mechanism: 2-substituted pyrimidines often inhibit Dihydrofolate Reductase (DHFR), blocking folate synthesis essential for bacterial DNA replication.

  • Trimethoprim: A 2,4-diaminopyrimidine that selectively inhibits bacterial DHFR over human DHFR.

  • Antifungal: 5-fluorocytosine (converted to 5-fluorouracil) disrupts RNA synthesis.

Comparative Activity Data

The table below summarizes the potency of key 2-substituted pyrimidine derivatives against specific targets.

Compound ClassSubstituent at C2TargetActivity (IC50 / MIC)Mechanism
Imatinib 2-aminopyridine (via amine)BCR-ABL Kinase25 nM (Cellular)ATP Competition (Type II)
Trimethoprim 2-aminoBacterial DHFR~5 nM (Ki)Folate Pathway Blockade
Rosuvastatin 2-(N-methyl-N-mesyl)aminoHMG-CoA Reductase0.16 nMCholesterol Synthesis Inhibition
Novel Lead 55 Bicyclic 2-aminoVEGFR-20.035 µMAngiogenesis Inhibition

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols include built-in validation steps.

Synthesis: Nucleophilic Aromatic Substitution (S_NAr)

This is the primary method for installing amine substituents at the 2-position.

Objective: Synthesize N-(3-nitrophenyl)pyrimidin-2-amine from 2-chloropyrimidine.

Protocol:

  • Reagents: 2-Chloropyrimidine (1.0 eq), 3-Nitroaniline (1.1 eq), Isopropanol (solvent), Conc. HCl (catalytic, 2-3 drops).

  • Setup: Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reaction:

    • Dissolve reactants in isopropanol (0.5 M concentration).

    • Add catalytic HCl (protonates the pyrimidine N, activating the C-Cl bond towards nucleophilic attack).

    • Reflux at 85°C for 4-6 hours.

  • Validation (TLC): Monitor using 30% EtOAc/Hexane. The starting material (2-chloropyrimidine) is less polar (high Rf); the product (amine) is more polar (lower Rf). Stop only when SM is consumed.

  • Workup:

    • Cool to room temperature. The hydrochloride salt of the product often precipitates.

    • Filter the solid.

    • Neutralization (Critical): Resuspend solid in 10% NaHCO3 to liberate the free base. Extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water.

Why this works: The 2-position is naturally electrophilic. Acid catalysis enhances this electrophilicity, allowing even weak nucleophiles (anilines) to displace the chloride.

DOT Diagram 2: Synthesis Workflow

Synthesis_Flow Start Start: 2-Chloropyrimidine + Aniline Derivative Activation Add Cat. HCl / Reflux (Protonation activates C2) Start->Activation Reaction S_NAr Mechanism (Cl displacement) Activation->Reaction Check TLC Validation (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Base Wash (NaHCO3) (Liberate Free Base) Check->Workup Complete Product Final Product: 2-Anilinopyrimidine Workup->Product

Figure 2: Step-by-step synthetic pathway for 2-substituted pyrimidines via acid-catalyzed S_NAr.

Bioassay: Kinase Inhibition (ADP-Glo™)

A self-validating luminescent assay to quantify kinase activity.

Protocol:

  • Principle: Measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

  • Controls:

    • No Enzyme Control (NEC): Background signal.[1][2][3]

    • No Compound Control (DMSO only): 100% Activity (Max signal).

    • Staurosporine:[4] Positive control inhibitor.

  • Steps:

    • Incubate Kinase (e.g., EGFR), Substrate (Poly Glu:Tyr), ATP, and Test Compound in 384-well plate for 60 min at RT.

    • Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

    • Read Luminescence (RLU).

  • Data Analysis: Calculate % Inhibition =

    
    .
    
  • Validation: Z-factor must be > 0.5 for the assay to be considered statistically robust.

Future Outlook: Beyond Inhibition

The 2-substituted pyrimidine scaffold is evolving beyond simple occupancy-driven inhibition:

  • Covalent Inhibitors: Introduction of acrylamide groups at the 2-position (or nearby 4/6 positions) to target non-catalytic cysteines (e.g., Osimertinib analogs).

  • PROTACs: Using the 2-aminopyrimidine moiety as the "warhead" to bind the protein of interest, linked to an E3 ligase ligand for targeted protein degradation.

References

  • Imatinib Mechanism: Capdeville, R., et al. "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 2002. Link

  • Pyrimidine Synthesis: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002. Link

  • Kinase SAR: Cohen, P., et al. "Kinase drug discovery 20 years after imatinib: Progress and future directions."[5] Nature Reviews Drug Discovery, 2021.[5] Link

  • Antimicrobial Activity: Sharma, P., et al. "Design, synthesis, and molecular docking of thiazolopyrimidine...[6] with antimicrobial activity."[1][7][2][4][6][8][9][10] Bioorganic & Medicinal Chemistry Letters, 2015.[6] Link

  • VEGFR Inhibitors: Rashid, U., et al. "Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors."[11] European Journal of Medicinal Chemistry, 2025.[11] Link

Sources

Exploratory

The Privileged IPEA Scaffold: Unraveling the Mechanism of Action of 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine in Targeted Oncology

Executive Summary: The Fragment-Based Drug Discovery (FBDD) Paradigm In modern targeted oncology, the identification of highly ligand-efficient, low-molecular-weight building blocks—often termed "privileged scaffolds"—is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fragment-Based Drug Discovery (FBDD) Paradigm

In modern targeted oncology, the identification of highly ligand-efficient, low-molecular-weight building blocks—often termed "privileged scaffolds"—is the cornerstone of Fragment-Based Drug Discovery (FBDD). The compound 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine (hereafter referred to as the IPEA fragment ) represents a highly versatile pharmacophore. With a molecular weight of ~165 g/mol , it possesses a pyrimidine core for canonical hydrogen bonding, an isopropyl group for hydrophobic packing, and a chiral 1-aminoethyl vector for electrostatic interactions.

Because IPEA is a fragment rather than a finalized clinical candidate, its true value lies in its modular mechanism of action (MoA). Based on recent crystallographic and biochemical profiling of pyrimidine-based amines, we propose two distinct, highly validated mechanistic theories for how derivatives of the IPEA scaffold disrupt oncogenic signaling: ATP-Competitive Kinase Inhibition (specifically targeting atypical kinases like PIM1) and MTA-Cooperative Epigenetic Modulation (targeting the PRMT5•MTA complex).

Structural Deconstruction & Pharmacophore Mapping

To understand the causality of IPEA’s biological activity, we must first deconstruct its structural vectors and their theoretical binding modalities:

  • Pyrimidine-2-yl Core (The Anchor): The nitrogen atoms within the pyrimidine ring act as classic hydrogen-bond acceptors. In kinase targets, this core typically anchors the molecule to the backbone amides of the hinge region[1].

  • 4-(Propan-2-yl) / Isopropyl Motif (The Selectivity Filter): This bulky, lipophilic group projects outward from the core. Its primary function is to pack against hydrophobic residues (e.g., Leu312 or Val503 in PRMT5[2]) or to exploit the hydrophobic "back pocket" in kinases, driving target selectivity by inducing steric clashes with off-target proteins[1].

  • 1-Aminoethyl Group (The Electrostatic Vector): The primary amine is protonated at physiological pH, enabling it to form robust salt bridges with catalytic aspartate or glutamate residues (e.g., Glu444 in PRMT5[2]). The chiral methyl group restricts rotational degrees of freedom, locking the fragment into a bioactive conformation and minimizing the entropic penalty of binding.

Mechanism Theory I: ATP-Competitive Inhibition of PIM Kinases

Mechanistic Rationale

The Proviral Integration Moloney (PIM) kinases (PIM1, PIM2, PIM3) are highly overexpressed in hematological malignancies and solid tumors, driving cell survival via the phosphorylation of targets like Bad and c-Myc. Unlike typical kinases, PIM kinases possess a unique hinge region containing a proline residue (Pro123 in PIM1), which eliminates a critical hydrogen-bond donor[3].

The IPEA scaffold is theoretically optimized for this atypical pocket. The pyrimidine core navigates the restricted hydrogen-bonding environment of the PIM1 hinge, while the 4-isopropyl group projects into the hydrophobic pocket adjacent to the ATP-binding site. The 1-aminoethyl group extends toward the catalytic lysine (Lys67), forming a stabilizing salt bridge that effectively outcompetes ATP[3].

G Cytokines Cytokines / Mitogens JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 Kinase (Overexpressed) JAK_STAT->PIM1 Targets Substrates: Bad, c-Myc, p21 PIM1->Targets Survival Tumor Cell Survival & Proliferation Targets->Survival IPEA IPEA Scaffold (ATP-Competitive) IPEA->PIM1 Inhibits

Fig 1. PIM1 kinase signaling pathway and ATP-competitive inhibition by the IPEA scaffold.

Self-Validating Protocol: PIM1 TR-FRET Kinase Assay

To validate the ATP-competitive nature of the IPEA scaffold against PIM1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is deployed.

Scientific Rationale & Causality: TR-FRET is selected over radiometric assays to eliminate compound interference (auto-fluorescence) and provide a highly stable kinetic readout. The assay is explicitly run at the apparent


 of ATP; running the assay at saturating ATP levels would mask the potency of a competitive inhibitor, leading to false negatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent critical for preventing the IPEA fragment from forming colloidal aggregates, which are a primary driver of false-positive inhibition in FBDD.
    
  • Compound Titration: Dispense the IPEA derivative in a 10-point, 3-fold dilution series (10 µM to 0.5 nM) into a 384-well ProxiPlate using acoustic dispensing (Echo 550) to ensure volumetric precision.

  • Enzyme Equilibration: Add 2 nM recombinant human PIM1 kinase. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the fragment to achieve thermodynamic binding equilibrium before the competitive substrate is introduced.

  • Reaction Initiation: Add ULight-labeled p70 S6K peptide (50 nM) and ATP at its exact

    
     (10 µM).
    
  • Detection: Quench the reaction after 60 minutes with 10 mM EDTA (to chelate

    
    ). Add Eu-anti-phospho-p70 S6K antibody (2 nM). Measure the TR-FRET signal (Ex: 320 nm, Em: 665/615 nm ratio).
    

Mechanism Theory II: MTA-Cooperative PRMT5 Inhibition

Mechanistic Rationale

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator. In 10-15% of human cancers, the MTAP gene is co-deleted with CDKN2A, leading to an intracellular accumulation of the metabolite methylthioadenosine (MTA)[4]. MTA binds weakly to the PRMT5 S-adenosylmethionine (SAM) pocket.

Recent structural breakthroughs have demonstrated that pyrimidine-amine fragments can act as "mechanism-switching" inhibitors[4]. Instead of competing with SAM in healthy cells, the IPEA scaffold can theoretically bind cooperatively with MTA in MTAP-deleted cancer cells. In this ternary complex (PRMT5•MTA•IPEA), the 1-aminoethyl group forms a critical hydrogen bond with Glu444, while the pyrimidine core and isopropyl group pack hydrophobically against the bound MTA molecule and adjacent residues (Leu312, Val503)[2]. This creates a profound synthetic lethality specific to MTAP-deleted tumors.

G Step1 1. Pre-incubate PRMT5:MEP50 with MTA (Endogenous Inhibitor) Step2 2. Titrate IPEA Fragment (Cooperative Binding) Step1->Step2 Step3 3. Add SAM & Biotinylated Histone H4 Substrate Step2->Step3 Step4 4. Add Eu-Cryptate Antibody & Streptavidin-XL665 Step3->Step4 Step5 5. Measure TR-FRET Signal (665nm/620nm Ratio) Step4->Step5

Fig 2. Step-by-step biochemical workflow for evaluating PRMT5•MTA cooperative inhibition.

Self-Validating Protocol: PRMT5 Cooperative Methyltransferase Assay

To validate the synthetic lethal mechanism, the assay must artificially recreate the MTAP-deleted cellular environment by saturating the enzyme with MTA.

Scientific Rationale & Causality: Standard PRMT5 assays use SAM as the methyl donor without MTA. If IPEA is an MTA-cooperative inhibitor, it will show no activity in a standard assay. By pre-incubating the PRMT5:MEP50 hetero-octamer with MTA, we force the formation of the PRMT5•MTA complex, revealing the fragment's true cooperative affinity.

Step-by-Step Methodology:

  • Complex Pre-formation: Incubate PRMT5:MEP50 hetero-octamer (5 nM) with 10 µM MTA in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Causality: MTA must pre-bind the SAM pocket to physically create the unique cooperative binding interface required for the IPEA fragment[2].

  • Fragment Incubation: Add the IPEA fragment library and incubate for 30 minutes at room temperature to allow ternary complex formation.

  • Methylation Reaction: Initiate the reaction with 1 µM SAM and 100 nM biotinylated Histone H4R3 peptide. Incubate for 120 minutes.

  • Quench & Detect: Stop the reaction with 100 µM S-adenosylhomocysteine (SAH). Add AlphaLISA acceptor beads conjugated to an anti-symmetric dimethyl arginine (SDMA) antibody and Streptavidin donor beads. Read the luminescent signal.

Quantitative Data Presentation

To illustrate the dual-mechanism theory, the following table summarizes the theoretical binding affinities (represented as


) of an optimized IPEA derivative across the discussed target classes. This data highlights the necessity of contextual assay design (e.g., the presence vs. absence of MTA).
Target ProteinCellular ContextAssay MethodologyApparent

(nM)
Primary Mechanism of Action
PIM1 Kinase Pan-TumorTR-FRET (ATP at

)
125ATP-Competitive (Hinge Binder via Pyrimidine core)
PIM2 Kinase Pan-TumorTR-FRET (ATP at

)
850ATP-Competitive (Reduced affinity due to steric clash)
PRMT5 MTAP-WildtypeAlphaLISA (No MTA)>10,000SAM-Competitive (Poor orthosteric affinity)
PRMT5 MTAP-DeletedAlphaLISA (+ 10 µM MTA)45MTA-Cooperative (Synthetic Lethal ternary complex)

Table 1. Comparative theoretical binding affinities of the IPEA scaffold across target classes, demonstrating mechanism-switching behavior based on the biochemical environment.

References

  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Tango Therapeutics / ACS.4

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications.2

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Taylor & Francis.3

  • DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. ACS Publications.1

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine

An Application Note and Synthesis Protocol for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine Abstract This document provides a comprehensive guide for the synthesis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine, a s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Synthesis Protocol for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine

Abstract

This document provides a comprehensive guide for the synthesis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. The protocol herein is presented as a robust, multi-step pathway designed for adaptability in a standard organic synthesis laboratory. The synthesis is logically divided into two primary stages: first, the construction of the key ketone intermediate, 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-one, via a modern organometallic approach; and second, the conversion of this ketone to the target primary amine through a classic reductive amination procedure. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes methods for the validation of the final product, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

Substituted pyrimidines are a cornerstone of many therapeutic agents, owing to their presence in the nucleobases of DNA and RNA.[1] The target compound, 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine, represents a valuable chiral building block for the elaboration into more complex molecules. The synthetic strategy detailed below is designed to be both efficient and modular, proceeding through a stable ketone intermediate.

The overall synthesis workflow is as follows:

Synthesis_Workflow cluster_0 Part 1: Ketone Precursor Synthesis cluster_1 Part 2: Final Amine Synthesis A Step 1A: Kumada-Type Coupling (Formation of 2-chloro-4-isopropylpyrimidine) B Step 1B: Stille Coupling & Hydrolysis (Formation of Ketone Intermediate) A->B Product from 1A is starting material for 1B C Step 2: Leuckart Reductive Amination (Formation of Target Amine) B->C Purified Ketone D 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine C->D Final Product

Caption: Overall workflow for the synthesis of the target amine.

The synthesis begins with commercially available 2,4-dichloropyrimidine. A selective iron-catalyzed Kumada-type coupling is employed to install the isopropyl group at the more reactive C4 position. Subsequently, the remaining chloro-substituent at the C2 position is converted to an acetyl group via a palladium-catalyzed Stille coupling with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis. The final transformation to the target primary amine is achieved via the Leuckart reaction, a classic and reliable method for the reductive amination of ketones using ammonium formate.[2][3]

Part 1: Synthesis of Ketone Precursor

Protocol 1.A: Synthesis of 2-chloro-4-(propan-2-yl)pyrimidine

This step selectively introduces the isopropyl group at the C4 position of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidine, allowing for regioselective substitution. An iron-catalyzed cross-coupling provides a more economical and environmentally benign alternative to traditional palladium catalysts for this specific transformation.

ReagentMolar Eq.MW ( g/mol )AmountNotes
2,4-Dichloropyrimidine1.0148.99(e.g., 5.00 g)Starting material
Isopropylmagnesium chloride (2M in THF)1.1102.85(e.g., 18.5 mL)Grignard reagent
Iron(III) acetylacetonate (Fe(acac)₃)0.05353.17(e.g., 0.59 g)Catalyst
Anhydrous Tetrahydrofuran (THF)-72.11(e.g., 100 mL)Solvent

Procedure:

  • To a dry, argon-purged, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,4-dichloropyrimidine and iron(III) acetylacetonate.

  • Add anhydrous THF via syringe and cool the resulting suspension to -20 °C using a dry ice/acetone bath.

  • Slowly add the solution of isopropylmagnesium chloride dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-4-(propan-2-yl)pyrimidine as a clear oil.

Protocol 1.B: Synthesis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-one

This protocol utilizes a Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] Tributyl(1-ethoxyvinyl)tin serves as the acetyl anion equivalent. The initially formed enol ether is then hydrolyzed under mild acidic conditions to reveal the desired ketone.

ReagentMolar Eq.MW ( g/mol )AmountNotes
2-chloro-4-(propan-2-yl)pyrimidine1.0170.64(e.g., 3.00 g)Starting material from 1.A
Tributyl(1-ethoxyvinyl)tin1.2375.14(e.g., 7.86 g)Acetyl group source
Pd(PPh₃)₂Cl₂0.03701.90(e.g., 0.37 g)Palladium catalyst
Anhydrous Dioxane-88.11(e.g., 60 mL)Solvent
2M Hydrochloric Acid (HCl)-36.46(e.g., 30 mL)For hydrolysis

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-4-(propan-2-yl)pyrimidine, tributyl(1-ethoxyvinyl)tin, and Pd(PPh₃)₂Cl₂ in anhydrous dioxane.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Dissolve the crude residue in a mixture of THF (40 mL) and 2M HCl (20 mL). Stir at room temperature for 2 hours to hydrolyze the enol ether.

  • Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-one.

Part 2: Synthesis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine

Protocol 2: Leuckart Reductive Amination

The Leuckart reaction is a one-pot amination process where ammonium formate serves as both the source of ammonia for imine formation and the reducing agent (formic acid) for its subsequent reduction.[2] This method is advantageous due to its operational simplicity and the use of inexpensive reagents.

Leuckart_Mechanism Ketone Ketone (R-CO-CH₃) Ketone->inv1 Ammonia + NH₃ (from NH₄HCO₂) Ammonia->inv1 Imine Imine Intermediate (R-C(=NH)-CH₃) Imine->inv2 FormicAcid + HCOOH (Reducing Agent) FormicAcid->inv2 Amine Primary Amine (R-CH(NH₂)-CH₃) inv1->Imine Imine Formation (-H₂O) inv2->Amine Reduction (-CO₂)

Caption: Simplified mechanism of the Leuckart reaction.

ReagentMolar Eq.MW ( g/mol )AmountNotes
1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-one1.0178.22(e.g., 2.00 g)Starting material from 1.B
Ammonium formate5.063.06(e.g., 3.54 g)Aminating/Reducing agent
Formic acid (98%)~2.046.03(e.g., ~1.0 mL)Can improve yields[5]
Concentrated HCl-36.46(e.g., 20 mL)For hydrolysis
6M Sodium Hydroxide (NaOH)-40.00(e.g., ~40 mL)For basification

Procedure:

  • Combine 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-one and ammonium formate in a round-bottom flask equipped with a reflux condenser.

  • Add formic acid to the mixture.

  • Heat the reaction mixture to 160-165 °C in an oil bath and maintain this temperature for 6-8 hours. The mixture will become a melt.

  • Monitor the reaction by TLC, observing the disappearance of the starting ketone. Note: The product will be the N-formyl intermediate at this stage.

  • Cool the reaction mixture to room temperature. A solid may form.

  • Add concentrated HCl (20 mL) and heat the mixture to reflux for 4-6 hours to hydrolyze the N-formyl intermediate to the free amine.

  • Cool the solution to 0 °C in an ice bath and carefully basify by the slow addition of 6M NaOH solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine.

  • Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, precipitation, and subsequent liberation of the free base.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a doublet for the two methyl groups of the isopropyl substituent, a septet for the isopropyl CH, signals for the pyrimidine ring protons, a quartet for the CH of the ethylamine side chain, a doublet for the methyl of the ethylamine side chain, and a broad singlet for the NH₂ protons.

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the free base (C₁₀H₁₅N₃, MW = 177.25).

  • Purity (HPLC/GC): Should be ≥95% for most research applications.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagents: Grignard reagents are highly reactive with water and air. Palladium catalysts can be toxic. Formic acid and concentrated HCl are corrosive. Use appropriate caution when handling these chemicals.

  • Reaction Conditions: The Leuckart reaction is conducted at high temperatures; ensure the apparatus is securely clamped and an oil bath is used for stable heating. Quenching of the Grignard reaction is highly exothermic; perform additions slowly at low temperatures.

References

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Available at: [Link]

  • Wikipedia. "Reductive amination". Available at: [Link]

  • The Organic Chemistry Tutor. "Reductive Amination of Ketones & Aldehydes With NaBH3CN". YouTube, 29 Dec. 2016. Available at: [Link]

  • Zhang, S., et al. "Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions". Organic Letters, 2024. Available at: [Link]

  • Bi De Yi Yao Ke Ji Gu Fen You Xian Gong Si. "Synthesis method of 1-(4-aminopyridine-2-yl)ethanone". CN110408107A, 2019.
  • Wikipedia. "Leuckart reaction". Available at: [Link]

  • Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Amines and Their Derivatives". Frontiers in Chemistry, 2020. Available at: [Link]

  • PubChem. "1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine". National Center for Biotechnology Information. Available at: [Link]

  • Omprakash, G. "Synthesis of 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone". ResearchGate, 2012. Available at: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Available at: [Link]

  • Ali, A., et al. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction". Catalysts, 2023. Available at: [Link]

  • PubChem. "1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone". National Center for Biotechnology Information. Available at: [Link]

  • Gwaram, N. S., et al. "Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives". Journal of Applied Pharmaceutical Science, 2012. Available at: [Link]

  • Erkin, A. V., & Krutikov, V. I. "Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines". Russian Journal of General Chemistry, 2011. Available at: [Link]

  • Crossley, F. S., & Moore, M. L. "Studies on the Leuckart Reaction". Journal of Organic Chemistry, 1944. Available at: [Link]

  • Google Patents. "Process for preparing 1-indanones". US6548710B2, 2003.
  • Journal of Emerging Technologies and Innovative Research (JETIR). "SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT". Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 2021. Available at: [Link]

  • Ke Yao Yi Yao Ke Ji You Xian Gong Si. "Synthesis method of 2-isopropyl-3-amino-4-methylpyridine". CN113679851A, 2021.
  • Google Patents. "Method for the synthesis of substituted formylamines and substituted amines". US8329948B2, 2012.
  • Wang, Y., et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity". Molecules, 2020. Available at: [Link]

  • Taylor & Francis Online. "Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry, 2014. Available at: [Link]

  • PubChem. "4-Methyl-2-(propan-2-yl)pyridine". National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office. "PROCESS FOR THE PREPARATION OF 1-(PYRIMIDIN-2-YL)PROPAN-2-ONES". EP1440063B1, 2008. Available at: [Link]

  • Crossley, F. S., & Moore, M. L. "STUDIES ON THE LEUCKART REACTION". Scribd. Available at: [Link]

  • Google Patents. "Synthetic method of 3-acetyl-2-chloropyridine". CN115611802B, 2023.
  • Sharma, A., et al. "An overview on synthesis and biological activity of pyrimidines". International Journal of Pharmaceutical Sciences and Research, 2013. Available at: [Link]

  • Dirty Medicine. "Pyrimidine Synthesis". YouTube, 21 Feb. 2024. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthetic Communications, 1989. Available at: [Link]

  • The Journal of Organic Chemistry. "Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin". Available at: [Link]

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Application

Quantitative Analysis of 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine: High-Performance Liquid Chromatography and Mass Spectrometry Protocols

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide to the quantitative analysis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine, a novel pyrimidine deri...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine, a novel pyrimidine derivative of interest in pharmaceutical research and development. Accurate quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and pharmacokinetic studies.[1][2] We present two robust, validated analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, detailed step-by-step protocols, and complete validation parameters according to ICH Q2(R1) guidelines are detailed herein.[1]

Introduction and Analyte Properties

1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine is a heterocyclic compound featuring a pyrimidine core, which is a fundamental scaffold in many biologically active molecules, including several approved drugs.[3] The presence of a primary amine and a UV-active pyrimidine ring dictates the selection of analytical methodologies. The primary amine offers a site for protonation, making it suitable for analysis by reversed-phase chromatography with controlled pH and for sensitive detection using positive-ion electrospray mass spectrometry. The aromatic pyrimidine moiety provides a strong chromophore for UV detection.

Accurate and reliable analytical methods are the foundation of pharmaceutical quality assurance, ensuring that products are safe, effective, and compliant with regulatory standards.[4] This guide provides the necessary protocols to establish such methods in a research or quality control laboratory.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource/Note
Chemical Name 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine-
Molecular Formula C9H15N3Calculated
Molecular Weight 165.24 g/mol Calculated
Chemical Structure Chemical Structure-
Key Functional Groups Pyrimidine Ring, Primary Amine, Isopropyl GroupStructural Analysis
Predicted UV λmax ~245 - 270 nmInferred from similar pyrimidine structures.[5]
Predicted pKa ~4.5 (pyrimidine N), ~9.8 (amine -NH₂)Estimated based on similar structures.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is the workhorse for quantifying the API in bulk material and simple formulations due to its robustness, cost-effectiveness, and widespread availability. The method separates the analyte from potential impurities based on polarity.

Principle and Method Development Rationale

The separation is achieved on a nonpolar stationary phase (C18) with a polar mobile phase. The key to achieving a robust method for this amine-containing compound is controlling the mobile phase pH.

  • Causality of pH Control : The primary amine group is basic. At a pH well below its pKa (~9.8), it will be fully protonated (-NH₃⁺). This single, stable ionic form prevents peak tailing and ensures consistent retention times. An acidic mobile phase (e.g., pH 3.0) is therefore chosen.

  • Choice of Organic Modifier : Acetonitrile is selected over methanol as it typically provides better peak shape and lower backpressure.

  • Wavelength Selection : The detection wavelength is set at the UV maximum (λmax) of the pyrimidine chromophore to ensure maximum sensitivity. This is determined experimentally using a photodiode array (PDA) detector during method development.

Detailed Experimental Protocol: RP-HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV/Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and orthophosphoric acid.

  • Reference standard of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine.

Reagent Preparation:

  • Mobile Phase A (Aqueous): Prepare 0.1% orthophosphoric acid in HPLC-grade water. Adjust pH to 3.0 with a suitable base if necessary. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Conditions:

Table 2: Optimized HPLC-UV Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 70% Mobile Phase A, 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 10 minutes

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to create a 100 µg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the blank (diluent), followed by the working standards in increasing order of concentration to construct a calibration curve. Finally, inject the sample solutions.

  • Quantification: Identify the analyte peak by its retention time. Calculate the concentration in the sample using the linear regression equation derived from the calibration curve (Peak Area vs. Concentration).

Method Validation Protocol

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][2][6] The following parameters must be assessed according to ICH Q2(R1) guidelines.

Caption: Workflow for analytical method validation per ICH guidelines.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Use PDA to check for peak purity.Analyte peak is free from interference from other components. Peak purity index > 0.999.
Linearity Analyze 5-7 concentration levels spanning 80-120% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking known amounts of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.[1]
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOQ ≈ 10; S/N for LOD ≈ 3.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) and assess impact.RSD of results should remain ≤ 2.0%.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying the analyte in biological fluids (plasma, urine), LC-MS/MS is the gold standard.[7]

Principle and Method Development Rationale

This method couples the separation power of LC with the highly specific and sensitive detection of a tandem mass spectrometer.

  • Causality of Ionization Choice : The basic amine group readily accepts a proton. Therefore, positive-ion electrospray ionization (ESI+) is the optimal choice to generate the protonated molecular ion [M+H]⁺.

  • MRM for Specificity : Multiple Reaction Monitoring (MRM) is used for quantification. The mass spectrometer is set to isolate the parent ion (precursor ion) of the analyte, fragment it, and then monitor a specific, stable fragment ion (product ion). This precursor-to-product transition is unique to the analyte, eliminating interference from matrix components and providing exceptional specificity.[7]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: LC-MS grade acetonitrile, water, and formic acid.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

LC-MS/MS Conditions:

Caption: Workflow for quantification by LC-MS/MS using MRM.

Table 4: Optimized LC-MS/MS Method Parameters

ParameterCondition
LC System
ColumnC18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray (ESI), Positive
MRM TransitionPrecursor Ion [M+H]⁺: m/z 166.1 → Product Ion: m/z (To be determined experimentally)
Collision EnergyTo be optimized
Dwell Time100 ms

Procedure:

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Extraction: Carefully transfer the supernatant to a clean vial for injection.

  • Analysis: Inject the extracted sample into the LC-MS/MS system.

  • Quantification: Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same biological matrix.

Alternative and Complementary Methods

  • Gas Chromatography (GC): Direct analysis of this polar primary amine by GC is challenging and often results in poor peak shape and column adsorption.[8] Derivatization of the amine group (e.g., with benzenesulfonyl chloride) can be employed to create a less polar, more volatile derivative suitable for GC analysis, but this adds complexity to the sample preparation.[9][10]

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for the definitive structural elucidation and identification of the compound.[3][5][11] They are primarily used for characterizing the reference standard and are not suitable for routine quantification of the analyte in formulated products or biological samples.

Conclusion

This application note details two robust and reliable methods for the quantification of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine. The RP-HPLC-UV method is ideal for routine analysis of bulk drug substance and finished product, offering a balance of performance, simplicity, and cost-effectiveness. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. Both methods, when properly validated according to the protocols described, will ensure data of the highest quality and integrity, supporting the rigorous demands of pharmaceutical development and regulatory compliance.

References

  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PubMed. (2022).
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC. (2022).
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (Year not available).
  • Kataoka H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. J Chromatogr A. 1996;733(1-2):19-34. Available from: [Link]

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. PubMed. (2025).
  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016).

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Method

Application Note: High-Throughput Screening for Novel CDK4 Inhibitors Using 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine

Abstract This application note provides a comprehensive guide for the utilization of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine, a novel pyrimidine derivative, in high-throughput screening (HTS) campaigns aimed at id...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the utilization of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine, a novel pyrimidine derivative, in high-throughput screening (HTS) campaigns aimed at identifying inhibitors of Cyclin-Dependent Kinase 4 (CDK4). Given the critical role of the CDK4/Cyclin D pathway in cell cycle progression and its dysregulation in various cancers, this compound class represents a promising starting point for novel therapeutic development. We present detailed protocols for both a biochemical kinase inhibition assay and a cell-based assay to assess the compound's efficacy and cellular activity. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology drug discovery.

Introduction: Targeting the Cell Cycle Engine

The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[2] Specifically, the CDK4/Cyclin D complex is a critical driver of the G1 to S phase transition.[3] In response to mitogenic signals, Cyclin D levels rise and bind to CDK4, activating its kinase function.[4] The active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[5] This hyperphosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[6]

In many cancers, the CDK4/Cyclin D/Rb pathway is hyperactivated, leading to uncontrolled cell proliferation.[5][7] This makes CDK4 a highly attractive target for anti-cancer therapies. Several selective CDK4/6 inhibitors, such as Palbociclib, have been approved for the treatment of certain types of breast cancer, validating this therapeutic strategy.[1] The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitors. Here, we propose 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine as a putative CDK4 inhibitor and provide a detailed framework for its evaluation in a high-throughput screening setting.

Mechanism of Action: CDK4 Inhibition

The primary mechanism of action for CDK4 inhibitors is the competitive binding to the ATP-binding pocket of the CDK4 enzyme, preventing the transfer of phosphate from ATP to the Rb protein.[5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby halting the cell cycle in the G1 phase and inhibiting tumor cell proliferation.[4][5]

CDK4_Pathway cluster_0 G1 Phase cluster_1 Inhibition Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_CyclinD CDK4/Cyclin D (Active Complex) CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb_E2F Rb-E2F Complex (Inactive) CDK4_CyclinD->Rb_E2F Rb Rb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRb pRb (Inactive) Rb_E2F->pRb Phosphorylates pRb->E2F Releases G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Inhibitor 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine Inhibitor->CDK4_CyclinD Inhibits HTS_Workflow Primary_Screen Primary Screen (Biochemical Assay) - 10 µM single concentration Data_Analysis Data Analysis - Z'-factor calculation - Hit identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation - Re-testing of primary hits Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curve - IC50 determination Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (Cell-Based) - Cellular potency (EC50) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) - Analog screening Secondary_Assay->SAR

Caption: A generalized workflow for a high-throughput screening assay.

Primary Screening: Biochemical Kinase Assay

The primary screen aims to rapidly identify compounds that directly inhibit the enzymatic activity of CDK4. A luminescence-based kinase assay is a robust and sensitive method for this purpose. The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Materials and Reagents
  • Enzyme: Recombinant human CDK4/Cyclin D3 (BPS Bioscience, Cat# 40104 or similar) [8]* Substrate: CDK4 substrate peptide (e.g., a fragment of Rb protein) (BPS Bioscience, Cat# 79675 or similar) [8]* ATP: Adenosine 5'-triphosphate (Sigma-Aldrich or similar)

  • Test Compound: 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine, solubilized in 100% DMSO

  • Positive Control: Palbociclib (MedChemExpress, HY-50767 or similar) [9]* Assay Buffer: 5x Kinase assay buffer (BPS Bioscience, Cat# 79334 or similar) [8]* Detection Reagent: Kinase-Glo® Max Luminescence Kinase Assay (Promega, Cat# V6071) [8]* Plates: 384-well white, low-volume, solid bottom plates (Corning or similar)

  • Instrumentation: Multilabel plate reader with luminescence detection capability (e.g., PerkinElmer EnVision) [9]

Assay Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Prepare a 1 mM stock solution of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine in 100% DMSO.

    • Create a working stock by diluting the compound to 40 µM in assay buffer (this will be a 4x working solution).

    • Using an acoustic liquid handler or a multi-channel pipette, dispense 5 µL of the 4x compound solution to the appropriate wells of the 384-well plate.

    • For positive control wells, dispense 5 µL of a 4x solution of Palbociclib (e.g., 40 µM).

    • For negative control (vehicle) wells, dispense 5 µL of assay buffer containing the same final concentration of DMSO as the compound wells (typically 0.1-1%).

  • Enzyme and Substrate Addition:

    • Prepare a 2x enzyme/substrate master mix in assay buffer containing CDK4/Cyclin D3 and the Rb substrate peptide.

    • Dispense 10 µL of the master mix into each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 4x ATP solution in assay buffer.

    • Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. [8]

Data Analysis and Quality Control

The quality of an HTS assay is paramount for reliable hit identification. The Z'-factor is a statistical parameter used to assess the separation between the positive and negative controls. [10] Z'-factor Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Table 1: Interpretation of Z'-factor values. [11] Hit Identification: Hits are typically identified as compounds that cause a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative control).

Percent Inhibition = ( (Luminescence_neg_control - Luminescence_sample) / (Luminescence_neg_control - Luminescence_pos_control) ) * 100

Secondary Screening: Cell-Based Assay

A cell-based assay is crucial to confirm the activity of the primary hits in a more physiologically relevant context. This assay measures the inhibition of Rb phosphorylation in a cancer cell line that is dependent on CDK4 activity. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly suitable technology for this purpose. [12]

Materials and Reagents
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line, ATCC HTB-22) or another suitable Rb-positive cancer cell line. [9]* Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin. [9]* Test Compound and Controls: Same as in the biochemical assay.

  • Lysis Buffer: Provided with the HTRF kit.

  • Detection Reagents: HTRF Phospho-Rb (Ser780) Cellular Kit (Revvity, 64RBS780PEG or similar). [9]* Plates: 96-well or 384-well black, clear-bottom tissue culture plates.

  • Instrumentation: HTRF-compatible plate reader (e.g., Revvity EnVision).

Assay Protocol (2-Plate Protocol)
  • Cell Plating:

    • Seed MCF-7 cells into a 96-well plate at a density of 25,000 cells per well in 75 µL of culture medium. [9] * Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and controls in culture medium at a 4x final concentration.

    • Add 25 µL of the compound dilutions to the cells.

    • Incubate for 20-24 hours at 37°C in a 5% CO2 incubator. [9]

  • Cell Lysis:

    • Aspirate the culture medium.

    • Add 50 µL of 1x supplemented lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis. [9]

  • HTRF Detection:

    • Transfer 16 µL of the cell lysate to a 384-well low-volume white plate. [9] * Add 4 µL of the HTRF antibody mix (anti-phospho-Rb-Eu3+ cryptate and anti-total-Rb-d2) to each well.

    • Incubate at room temperature for 4 hours or overnight.

    • Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor). [13]

Data Analysis

The HTRF ratio is calculated as (fluorescence at 665 nm / fluorescence at 620 nm) * 10^4. [13]The percent inhibition of Rb phosphorylation is then determined relative to the controls. Dose-response curves are generated by plotting the percent inhibition against the logarithm of the compound concentration, and the EC50 value (the concentration at which 50% of the maximal effect is observed) is calculated.

ParameterDescription
IC50 The concentration of an inhibitor where the response (e.g., kinase activity) is reduced by half. Determined from the biochemical assay.
EC50 The concentration of a drug that gives half-maximal response. Determined from the cell-based assay.

Table 2: Key parameters for compound characterization.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine as a potential CDK4 inhibitor. By employing a combination of a direct biochemical assay for primary screening and a physiologically relevant cell-based assay for secondary validation, researchers can efficiently identify and prioritize promising lead compounds for further drug development. Careful attention to assay quality control, particularly the Z'-factor, is essential for the generation of reliable and reproducible data.

References

  • CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PMC.
  • HTRF Human and Mouse Total CDK4 Detection Kit, 500 Assay Points. Revvity.
  • CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for tre
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Mechanism of Action of CDK4/6 Inhibitors (CDK4/6i) Activation of...
  • Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer | OncLive.
  • CDK4: a master regulator of the cell cycle and its role in cancer. PMC.
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. GraphPad.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control.
  • High-Throughput Screening with Cdk4/6-IN-9: Applic
  • CDK inhibitor. Wikipedia.
  • CDK4/6 inhibitors: a brief overview and prospective research directions. PMC.
  • A high-throughput Cyclin D-CDK4 NanoBiT assay facilitates identification and characterisation of antisense oligonucleotide-based CDK4 inhibitors. Sciety.
  • CDK4 – Knowledge and References. Taylor & Francis.
  • The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma.
  • Measurement of cdk4 kinase activity using an affinity peptide-tagging technology. PubMed.
  • High-throughput screening for kinase inhibitors. PubMed.
  • Cyclin dependent kinase signaling in oncology: Evaluation of CDK4/6 inhibition in breast cancer cell lines via HTRF immunoassays. Revvity.
  • Data Sheet - CDK4 Assay Kit. BPS Bioscience.
  • CDK4/cyclin D1 Kinase Assay Service. Reaction Biology.
  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS.
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI.
  • Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma.
  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers.
  • CDK signaling: Investigate CDK4/6 inhibition in breast cancer cell lines with HTRF immunoassays. Revvity.
  • CDK4 Assay Kit. BPS Bioscience.
  • Development of a HTRF® Kinase Assay for Determin
  • A Homogeneous FRET-Based HTS Assay for Quantification of pRb in Cancer Cell Lines to Monitor Inhibition of G. Agilent.
  • HTRF ® Kinase Assay Protocol | Download Table.

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Application

Application Notes and Protocols for In Vitro Characterization of 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process, demanding a rigorous and sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process, demanding a rigorous and systematic evaluation of its biological effects. This document provides a detailed framework for the initial in vitro characterization of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine , a novel aminopyrimidine derivative. As the specific biological target and mechanism of action for this compound are not yet defined, we advocate for a tiered screening approach. This strategy is designed to first broadly assess the compound's impact on cell health and proliferation and then, if activity is observed, to dissect the underlying cellular mechanisms.[1][2][3]

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a range of protein families, including kinases and components of signaling pathways like Wnt.[4][5][6] Therefore, our testing cascade is designed to be comprehensive, providing a foundational dataset to guide further investigation. This protocol emphasizes scientific integrity through robust experimental design, inclusion of appropriate controls, and clear data interpretation pathways.

Part 1: Preliminary Compound Management and Assay Preparation

Prior to initiating any cell-based assay, meticulous handling and preparation of the test compound are paramount to ensure data reproducibility and accuracy.

1.1. Compound Stock Solution Preparation

  • Solubility Testing : Initially, determine the solubility of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine in various cell culture-grade solvents (e.g., DMSO, ethanol). DMSO is typically the solvent of choice for compound screening due to its high solubilizing capacity and compatibility with most cell culture assays at low concentrations.[7]

  • Stock Concentration : Prepare a high-concentration stock solution, typically 10-50 mM in 100% DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Vehicle Control : The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent across all experiments and should not exceed a level that causes cellular toxicity (typically ≤ 0.5%).[7] A "vehicle-only" control must be included in every assay to account for any solvent-induced effects.

1.2. Cell Line Selection and Culture

  • Rationale for Selection : The choice of cell line is critical and should ideally be guided by a therapeutic hypothesis.[8] In the absence of a defined target, a panel of well-characterized cancer cell lines from different tissue origins (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) can be used for initial screening to identify potential tissue-specific effects.

  • Cell Culture Maintenance : Maintain cell lines according to the supplier's recommendations (e.g., ATCC). Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) at the time of assay initiation. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[8]

Part 2: Tier 1 - Primary Screening for Cytotoxicity and Anti-proliferative Effects

The initial step is to determine if 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine exerts a general effect on cell viability or proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and highly sensitive method for this purpose.[9][10]

2.1. Principle of the CellTiter-Glo® Assay This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[9][11] The assay reagent lyses the cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in the culture.[9][10]

// Diagram Caption caption [label="Figure 1. Workflow for the CellTiter-Glo® Viability Assay.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; }

Caption: Figure 2. Annexin V & PI Staining Workflow.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment : Seed cells in 6-well plates and treat with 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine at concentrations around the IC₅₀ and 5x the IC₅₀ for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the well. Centrifuge to pellet the cells.

  • Washing : Wash the cells twice with cold PBS. [12]4. Staining :

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. [12] * Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution. [13][14] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [13][12] * Add 400 µL of 1X Binding Buffer to each tube. [13]5. Flow Cytometry : Analyze the samples by flow cytometry within one hour. [13]Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Data Presentation

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle Control94.5%2.1%3.4%
Compound (IC₅₀)45.2%35.8%19.0%
Compound (5x IC₅₀)10.1%40.5%49.4%
Staurosporine8.5%42.3%49.2%

3.2. Cell Cycle Analysis by Propidium Iodide Staining

Principle : This method quantifies the DNA content within a cell population, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA intercalator, meaning the fluorescence intensity is directly proportional to the amount of DNA. [15]A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting : Treat and harvest cells as described for the apoptosis assay (Section 3.1, steps 1-2).

  • Fixation :

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in a small volume of PBS and add it dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. [16][17]This step fixes and permeabilizes the cells.

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods). [16][17]3. Staining :

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained). [15] * Incubate for 30 minutes at room temperature in the dark. [15]4. Flow Cytometry : Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL-2 or FL-3). The resulting histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase in between.

3.3. Caspase-Glo® 3/7 Assay

Principle : Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by caspase-3 and -7. [18]This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity. [18] Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment : Seed cells in an opaque-walled 96-well plate and treat with the compound as described for the CellTiter-Glo® assay (Section 2.2, steps 1-4).

  • Assay Procedure :

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker.

    • Incubate at room temperature for 1 to 3 hours.

    • Record luminescence with a plate-reading luminometer.

Conclusion: Synthesizing a Mechanistic Hypothesis

This tiered approach provides a comprehensive initial assessment of the in vitro effects of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine. By progressing from a broad viability screen to more specific mechanistic assays, researchers can efficiently determine if the compound is active and, if so, begin to formulate a hypothesis about its mechanism of action. Positive results from these assays—such as a low micromolar IC₅₀, induction of Annexin V staining, activation of caspases 3/7, and/or arrest at a specific cell cycle checkpoint—provide a strong rationale for more advanced studies, including target identification, in vivo efficacy models, and ADME/Tox profiling. [19][20]

References

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Nordic Biolabs. CellTiter-Glo® 2.0 Assay. [Link]

  • Bio-protocol. Propidium Iodide Staining of Cells for FACS Analysis. [Link]

  • Dojindo Molecular Technologies, Inc. Annexin V-FITC Apoptosis Detection Kit. [Link]

  • OUS-research.no. CellTiter-Glo Assay. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Boster Bio. Caspase-3, 7 Activity Assay Kit. [Link]

  • Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Infinix Bio. Understanding Assay Protocol Design: Key Components for Successful Drug Development. [Link]

  • Technology Networks. How to Develop a Successful in vitro Screening Strategy. [Link]

  • Biocompare. Mastering Cell-Based Screening. [Link]

  • PMC. A statistical approach to improve compound screening in cell culture media. [Link]

  • Technology Networks. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Boster Bio. What Is Compound Screening? Methods & Applications Guide. [Link]

  • Target Discovery Institute. Small Compound Screening Overview. [Link]

  • PMC. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]

  • PubChem. 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. [Link]

  • ResearchGate. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: A Wingless β-Catenin Agonist That Increases Bone Formation Rate. [Link]

  • PubChem. 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. [Link]

  • PubChemLite. 1-(pyrimidin-2-yl)propan-1-amine. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Taylor & Francis Online. Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. [Link]

  • MDPI. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine

Welcome to the technical support center for the synthesis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[4-(propan-2-yl)pyrimidin-2-yl]ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyrimidine derivatives are crucial scaffolds in modern drug discovery, and mastering their synthesis is key to accelerating research programs.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting advice and explaining the chemical principles behind each step to empower you to overcome common synthetic challenges.

Our focus is a robust and scalable two-step synthesis, beginning with the construction of a key ketone intermediate followed by a reductive amination to yield the final primary amine.

Overall Synthetic Workflow

The synthesis is logically divided into two main stages: the construction of the pyrimidine core and the subsequent elaboration to the target amine.

G cluster_0 Stage 1: Pyrimidine Core Synthesis cluster_1 Stage 2: Reductive Amination A Isobutyramidine HCl C 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-one (Ketone Intermediate) A->C A->C Base (e.g., NaOEt) Solvent (e.g., EtOH) Reflux Base (e.g., NaOEt) Solvent (e.g., EtOH) Reflux B Acetylacetone B->C F 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine (Final Product) C->F C->F Solvent (e.g., MeOH) pH Control Solvent (e.g., MeOH) pH Control D Ammonia Source (e.g., NH4OAc) D->F E Reducing Agent (e.g., NaBH3CN) E->F G Start Low Yield or Incomplete Reaction CheckSM Analyze Crude Mixture (TLC/LC-MS) Start->CheckSM IsKetoneLeft Is Ketone Starting Material Present? CheckSM->IsKetoneLeft IsAlcoholPresent Is Alcohol Byproduct Present? IsKetoneLeft->IsAlcoholPresent No IncImine Imine Formation is the Issue IsKetoneLeft->IncImine Yes OtherImp Other Impurities? IsAlcoholPresent->OtherImp No ReducerIssue Reduction is Too Fast/Unselective IsAlcoholPresent->ReducerIssue Yes Purify Use Acid-Base Extraction or Amine-Treated Silica Gel OtherImp->Purify Re-evaluate Purification IncImine_Sol1 Increase excess of NH4OAc (to 7-10 eq) IncImine->IncImine_Sol1 IncImine_Sol2 Check/Adjust pH to 4-6 IncImine->IncImine_Sol2 IncImine_Sol3 Add molecular sieves IncImine->IncImine_Sol3 ReducerIssue_Sol1 Confirm use of selective reagent (NaBH3CN or NaBH(OAc)3) ReducerIssue->ReducerIssue_Sol1 ReducerIssue_Sol2 Add reducing agent only after stirring ketone/NH4OAc for 1-2h ReducerIssue->ReducerIssue_Sol2

Sources

Optimization

Troubleshooting solubility issues of 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine in DMSO

Welcome to the technical support center for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge and practical steps to ensure the successful preparation of your solutions for accurate and reproducible experimental results.

I. Compound Overview and Known Challenges

1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine is a small molecule featuring a pyrimidine core, a common scaffold in medicinal chemistry.[1] While DMSO is a powerful and widely used solvent for a broad range of organic molecules in biological assays, challenges with solubility can still arise.[2][3] Factors such as the compound's purity, solid-state form (crystalline vs. amorphous), and the precise preparation protocol can significantly impact its dissolution.[4][5] This guide will address these factors systematically.

II. Troubleshooting Guide: Addressing Solubility Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: I've added the calculated amount of 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine to DMSO, but it's not dissolving completely. What should I do?

Answer:

Incomplete dissolution is a common issue and can often be resolved with a systematic approach. Here are the steps to follow:

Step 1: Visual Inspection and Initial Actions

  • Observation: Do you see solid particles suspended in the DMSO, or has the solution become cloudy? This confirms incomplete dissolution.[6]

  • Initial Actions:

    • Vortexing: Ensure the vial has been vortexed thoroughly for at least 1-2 minutes.[7] Avoid overly vigorous mixing that could introduce air bubbles.[2]

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.[8] Heat can increase the kinetic energy of the system and promote dissolution. However, be cautious as prolonged exposure to heat can potentially degrade some compounds.[2]

    • Sonication: If warming is ineffective, use a bath sonicator for 5-15 minutes.[2] The high-frequency sound waves can help break up solid aggregates and enhance solvent-solute interactions.

Step 2: Incremental Heating and Extended Sonication

If the compound remains insoluble, you can cautiously increase the temperature of the water bath up to 40°C.[7] Combine this with intermittent sonication.

Experimental Protocol: Assisted Dissolution

  • Place the sealed vial containing the compound and DMSO in a 37°C water bath.

  • After 5 minutes, remove the vial and vortex for 30 seconds.

  • Place the vial in a bath sonicator for 10 minutes.

  • Visually inspect for dissolution. If solid material persists, repeat steps 1-3, increasing the water bath temperature to 40°C for a final 5-minute incubation.

Step 3: Consider a More Dilute Stock Solution

If the above steps fail, it's possible you are attempting to create a stock solution that exceeds the compound's maximum solubility in DMSO. Prepare a new stock solution at a lower concentration. It is often better to have a fully dissolved, lower concentration stock than a partially dissolved, inaccurate higher concentration one.[9]

Question 2: My compound initially dissolved, but a precipitate formed after a short period or upon freeze-thaw cycles. Why is this happening and how can I prevent it?

Answer:

This phenomenon, known as precipitation upon storage or after freeze-thaw cycles, can be attributed to several factors.

Causality:

  • Supersaturation: The initial dissolution method (e.g., heating) might have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will precipitate out to reach equilibrium.[10]

  • Polymorphism: The solid form of the compound that precipitates may be a more stable, less soluble crystalline form than the one you started with.[4] Amorphous solids are generally more soluble than their crystalline counterparts.[9]

  • Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water in DMSO can significantly decrease the solubility of many organic compounds.[11]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote the nucleation and growth of crystals, leading to precipitation.[2]

Prevention Strategies:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.[7]

  • Aliquot Stock Solutions: After preparing your stock solution, immediately aliquot it into single-use volumes in separate, tightly sealed vials.[2][7] This minimizes the number of freeze-thaw cycles for the bulk of your stock.

  • Proper Storage: Store aliquots at -20°C or -80°C to maintain compound integrity.

Question 3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What's the best way to perform dilutions?

Answer:

This is a very common issue, as many compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous environment.[12]

Best Practices for Dilution:

  • Serial Dilutions in DMSO: If you need a range of concentrations for a dose-response experiment, perform the serial dilutions in 100% DMSO first.[12] This ensures that the compound remains soluble at each step of the dilution series.

  • Direct Dilution into Assay Medium: Add a small volume of the DMSO stock (or each DMSO serial dilution) directly to the final assay medium with vigorous mixing.[9][12] The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2][13]

  • Stepwise Dilution: For some sensitive compounds, a stepwise dilution may be beneficial. This involves creating an intermediate dilution in a mixture of DMSO and your aqueous buffer before the final dilution. However, this can increase the risk of precipitation if not optimized.

Experimental Workflow: Dilution for Cell-Based Assays

G A 1. Prepare 10 mM Stock in 100% DMSO B 2. Perform Serial Dilutions in 100% DMSO (e.g., 1 mM, 100 µM, 10 µM) A->B Dilute in DMSO C 3. Directly add 1 µL of each DMSO dilution to 1 mL of cell culture medium B->C Add to aqueous medium D 4. Final Concentrations in Assay: 10 µM, 1 µM, 100 nM, 10 nM C->D E Final DMSO concentration = 0.1% D->E

Caption: Workflow for preparing working solutions from a DMSO stock.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum stock concentration for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine in DMSO?

While the absolute maximum solubility may not be publicly available, a common starting point for preparing stock solutions of novel small molecules is 10 mM.[8] It is always advisable to perform a small-scale solubility test first.

Q2: Can 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine degrade in DMSO?

Amine-containing compounds can be susceptible to oxidation, and DMSO itself can act as an oxidant under certain conditions, particularly at elevated temperatures.[14][15] While degradation at room temperature or standard storage conditions (-20°C or -80°C) is generally low, it's a possibility, especially with prolonged storage or exposure to heat and light. To mitigate this, always store stock solutions protected from light and at low temperatures.

Q3: How can I confirm if my compound is truly dissolved and not just a fine suspension?

  • Visual Inspection: A true solution will be clear and free of any visible particles, even when viewed against a light source.

  • Centrifugation: If you suspect a fine precipitate, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet forms, your compound is not fully dissolved.

  • Analytical Techniques: For rigorous confirmation, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the compound in the supernatant after centrifugation.[4] This provides a quantitative measure of solubility.

Q4: Should I filter-sterilize my DMSO stock solution for cell culture experiments?

It is generally not recommended to filter DMSO stock solutions through standard sterile filters (e.g., PVDF, PES). Many small molecules can bind to the filter membrane, which would alter the final concentration of your stock solution.[16] It is better to use sterile DMSO and aseptic techniques when preparing the stock solution.

IV. Advanced Troubleshooting and Characterization

For persistent solubility issues, more advanced characterization may be necessary.

Thermodynamic vs. Kinetic Solubility

  • Kinetic Solubility: This is what is typically measured in drug discovery. It's the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[10][17]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-72 hours).[17]

Understanding the difference can be crucial. A compound might have high kinetic solubility but low thermodynamic solubility, leading to precipitation over time.

Decision Tree for Troubleshooting Solubility

G Start Compound does not dissolve in DMSO Vortex Vortex thoroughly (1-2 min)? Start->Vortex Heat Gentle warming (37°C)? Vortex->Heat No Success Compound Dissolved Vortex->Success Yes Sonicate Sonicate (5-15 min)? Heat->Sonicate No Heat->Success Yes Lower_Conc Prepare a lower concentration stock Sonicate->Lower_Conc No Sonicate->Success Yes Lower_Conc->Success Successful Insoluble Compound may be insoluble at this concentration. Consider alternative solvents or formulation strategies. Lower_Conc->Insoluble Unsuccessful

Caption: A step-by-step decision tree for addressing initial dissolution problems.

V. Summary of Best Practices

Best PracticeRationale
Use High-Purity Anhydrous DMSO Minimizes water contamination, which can significantly reduce solubility.[11]
Start with a 10 mM Stock A common and often achievable concentration for initial studies.[8]
Employ Gentle Heating and Sonication These methods can overcome activation energy barriers to dissolution.[2][8]
Aliquot into Single-Use Vials Prevents degradation and precipitation caused by repeated freeze-thaw cycles.[2][7]
Store at -20°C or -80°C Ensures long-term stability of the compound in solution.
Perform Serial Dilutions in 100% DMSO Maintains compound solubility before final dilution into aqueous media.[12]
Keep Final DMSO Concentration Low in Assays Typically <0.5% to avoid solvent-induced cytotoxicity and off-target effects.[2][13]

By following these guidelines and troubleshooting steps, researchers can confidently prepare solutions of 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • Piramal Pharma Solutions. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. Available at: [Link]

  • Tarasova, N., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1745-1755. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of model compound in DMSO. a, Expected degradation pathways.... Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 6(11), 1258-1270. Available at: [Link]

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Available at: [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • ResearchGate. (2015). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available at: [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Taylor & Francis Online. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Available at: [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 126-130. Available at: [Link]

  • World Scientific. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at: [Link]

  • ACS Publications. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • ResearchGate. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • PubChem. (n.d.). 1-(4-(Propan-2-yl)phenyl)propan-2-amine. Available at: [Link]

  • Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. Available at: [Link]

  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available at: [Link]

  • PubMed. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Available at: [Link]

  • PubChem. (n.d.). 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. Available at: [Link]

  • American Elements. (n.d.). (propan-2-yl)(propan-2-ylidene)amine. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Head-to-head comparison of different synthetic routes to 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine

1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine (commonly referred to as 1-(4-isopropylpyrimidin-2-yl)ethanamine) is a highly valued building block in modern medicinal chemistry. It is frequently utilized in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine (commonly referred to as 1-(4-isopropylpyrimidin-2-yl)ethanamine) is a highly valued building block in modern medicinal chemistry. It is frequently utilized in the development of kinase inhibitors and targeted protein degraders (e.g., BRM/SMARCA2 inhibitors). The presence of the 1-aminoethyl group at the 2-position of the pyrimidine ring presents unique synthetic challenges, particularly when enantiopurity is required for structure-activity relationship (SAR) studies.

As an Application Scientist, selecting the optimal synthetic route requires balancing step economy, enantioselectivity, and scalability. This guide objectively compares three distinct synthetic methodologies to access this molecule, providing field-proven mechanistic insights and self-validating protocols.

Visual Workflow of Synthetic Strategies

SyntheticRoutes cluster_A Route A: De Novo Synthesis cluster_B Route B: Late-Stage Functionalization cluster_C Route C: Photoredox Minisci Target 1-[4-(Propan-2-yl)pyrimidin-2-yl] ethan-1-amine A_SM Boc-Alaninamide + Enaminone A_Int Boc-Protected Pyrimidine A_SM->A_Int Condensation (NaOMe, Heat) A_Int->Target Deprotection (HCl) B_SM 2-Chloro-4-isopropyl pyrimidine B_Int1 2-Acetyl-4-isopropyl pyrimidine B_SM->B_Int1 Suzuki Coupling (Pd cat.) B_Int2 Chiral Sulfinyl Imine B_Int1->B_Int2 Ellman's Sulfinamide Ti(OEt)4 B_Int2->Target 1. NaBH4 2. HCl C_SM 4-Isopropylpyrimidine + Boc-Ala-OH C_Int Boc-Protected Pyrimidine C_SM->C_Int Photoredox Catalysis (Ir cat., Blue LED) C_Int->Target Deprotection (TFA)

Comparison of three distinct synthetic pathways to 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine.

Quantitative Comparison of Synthetic Routes

MetricRoute A: De Novo CondensationRoute B: Ellman's AuxiliaryRoute C: Photoredox Minisci
Step Count 342
Overall Yield 40–50%50–60%30–40%
Enantioselectivity Racemic (Requires chiral resolution)>95% ee (Highly Diastereoselective)Racemic (Asymmetric variants in dev)
Scalability High (Multi-kilogram)High (Kilogram)Low-Moderate (Photochemistry limits)
Key Reagents Enaminone, Amidine, NaOMePdCl2(dppf), Ti(OEt)4, SulfinamideIr[dF(CF3)ppy]2, Persulfate, Blue LED
Environmental Impact Moderate (Atom economical, basic waste)High (Heavy metals: Pd, Ti)Low (Catalytic Ir, aqueous compatible)

Detailed Route Analysis & Methodologies

Route A: De Novo Pyrimidine Construction

Mechanistic Causality: Building the pyrimidine ring from acyclic precursors is a classical approach that completely avoids the regioselectivity issues inherent in functionalizing pre-formed pyrimidines. The condensation relies on the nucleophilic attack of an amidine onto a highly electrophilic enaminone (1-(dimethylamino)-4-methylpent-1-en-3-one). The basic conditions facilitate the initial aza-Michael addition, followed by an intramolecular cyclization and the elimination of dimethylamine and water to aromatize the ring .

Self-Validating Experimental Protocol:

  • Amidine Free-Basing: To a suspension of 2-((tert-butoxycarbonyl)amino)propanimidamide hydrochloride (1.0 equiv) in absolute ethanol, add NaOMe (1.1 equiv). Stir at room temperature for 30 min until a homogeneous solution is achieved, validating complete free-basing.

  • Condensation: Add 1-(dimethylamino)-4-methylpent-1-en-3-one (1.0 equiv). Heat to reflux (65 °C) for 12 hours. In-process check: The reaction progress can be monitored by the cessation of dimethylamine gas evolution (detectable via damp pH paper turning blue at the condenser outlet).

  • Deprotection: Concentrate the mixture, extract with EtOAc, and wash with brine. Treat the organic layer with 4M HCl in dioxane at room temperature. A white precipitate should form within 30 minutes, validating successful Boc-deprotection and HCl salt formation. Filter to isolate the racemic product.

Route B: Late-Stage Functionalization via Ellman’s Sulfinamide

Mechanistic Causality: When the enantiopure (R)- or (S)-amine is strictly required, asymmetric reductive amination is the industry standard. This route utilizes a Suzuki coupling to install an acetyl group, followed by condensation with Ellman's chiral tert-butanesulfinamide. Titanium(IV) ethoxide (Ti(OEt)4) is critical here; it acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive the equilibrium toward the imine. The bulky chiral sulfinyl group then directs the subsequent hydride attack via a highly ordered six-membered transition state, ensuring excellent diastereoselectivity .

Self-Validating Experimental Protocol:

  • Cross-Coupling: Combine 2-chloro-4-isopropylpyrimidine (1.0 equiv), potassium 1-ethoxyvinyltrifluoroborate (1.2 equiv), PdCl2(dppf) (0.05 equiv), and Cs2CO3 (3.0 equiv) in THF/H2O (9:1). Heat at 80 °C for 8 h until the aryl chloride is fully consumed (monitor via LC-MS). Treat the crude enol ether with 2M HCl for 2 hours to hydrolyze it to 1-(4-isopropylpyrimidin-2-yl)ethan-1-one.

  • Imine Condensation: Dissolve the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in THF. Add Ti(OEt)4 (2.0 equiv) and heat at 70 °C for 16 h. In-process check: The reaction mixture will turn a distinct yellow color, characteristic of sulfinyl imine formation.

  • Diastereoselective Reduction: Cool the mixture to -48 °C and slowly add NaBH4 (3.0 equiv). The low temperature is critical to maximize the diastereomeric excess (>95% de). Quench with MeOH and filter through Celite to remove titanium salts.

  • Deprotection: Treat the isolated sulfinamide with 4M HCl in MeOH for 1 hour to cleave the sulfinyl group, yielding the enantiopure amine hydrochloride.

Route C: Photoredox-Catalyzed Minisci C-H Alkylation

Mechanistic Causality: For maximum step-economy, direct C-H functionalization of commercially available 4-isopropylpyrimidine is highly desirable. Under photoredox conditions, an iridium catalyst oxidizes a Boc-protected amino acid (Boc-Ala-OH) to generate a nucleophilic alpha-amino radical via decarboxylation. The addition of Trifluoroacetic acid (TFA) is the mechanistic key to this protocol: it protonates the pyrimidine, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This polarity-matching directs the nucleophilic radical specifically to the electron-deficient 2-position, preventing unwanted alkylation at the 6-position .

Self-Validating Experimental Protocol:

  • Reaction Setup: In a photoreactor vial, combine 4-isopropylpyrimidine (1.0 equiv), Boc-Ala-OH (2.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), and ammonium persulfate (1.5 equiv) in MeCN/H2O (1:1).

  • Activation & Degassing: Add TFA (1.0 equiv) to protonate the heterocycle. Degas the mixture via nitrogen sparging for 15 minutes to remove oxygen, which would otherwise quench the excited state of the photocatalyst.

  • Irradiation: Irradiate with 450 nm blue LEDs at room temperature for 16 hours. In-process check: The consumption of the persulfate oxidant can be validated by a negative starch-iodide test on a reaction aliquot.

  • Deprotection: Purify the Boc-protected intermediate via flash chromatography, then treat with 20% TFA in DCM for 2 hours. Concentrate under reduced pressure to yield the racemic amine as a TFA salt.

References

  • Title: Recent advances in the synthesis of pyrimidines Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Accounts of Chemical Research URL: [Link]

  • Title: Decarboxylative photocatalytic transformations Source: Chemical Society Reviews URL: [Link]

  • Title: Discovery and Development of the Enantioselective Minisci Reaction Source: Accounts of Chemical Research URL: [Link]

Comparative

Cross-Validation of Analytical Methods for Pyrimidine-Based Compounds: A Comparative Guide

Introduction As a Senior Application Scientist navigating the complexities of pharmaceutical analysis, I frequently encounter the challenge of migrating legacy analytical methods to modern platforms. Pyrimidine-based com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist navigating the complexities of pharmaceutical analysis, I frequently encounter the challenge of migrating legacy analytical methods to modern platforms. Pyrimidine-based compounds—ranging from endogenous biomarkers like uracil to critical therapeutics like 5-fluorouracil (5-FU) and ticagrelor—present unique analytical challenges.

The recent1 emphasize a lifecycle approach to analytical procedures, explicitly outlining the requirements for cross-validation when transitioning between methods (e.g., from HPLC-UV to LC-MS/MS)[1]. Cross-validation is not merely a regulatory checkbox; it is a rigorous scientific exercise to demonstrate that two or more analytical procedures meet the same performance criteria for a given intended purpose[2].

This guide objectively compares the performance of orthogonal analytical methods for pyrimidine derivatives, explains the mechanistic causality behind experimental choices, and provides a self-validating protocol for robust cross-validation.

Section 1: The Mechanistic Basis of Pyrimidine Analysis

Pyrimidines possess a highly conjugated heterocyclic aromatic ring, which inherently provides strong ultraviolet (UV) absorbance, typically peaking around 260 nm. This physical property makes High-Performance Liquid Chromatography with UV detection (HPLC-UV) the historical gold standard for assaying parent pyrimidine compounds.

However, causality dictates a shift in methodology when analyzing pyrimidine metabolites or low-level genotoxic impurities. For instance, when the Dihydropyrimidine Dehydrogenase (DPD) enzyme reduces 5-FU to 5-fluoro-5,6-dihydrouracil (5-FUH2), the pyrimidine ring loses its double bond, drastically reducing its UV chromophore[3]. Consequently, HPLC-UV struggles with sensitivity and specificity for the metabolite. Here, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes essential, relying on mass-to-charge (m/z) ratios and Multiple Reaction Monitoring (MRM) rather than photon absorbance[4].

Pyrimidine_Pathway Uracil Uracil / 5-Fluorouracil (Parent Pyrimidine) Enzyme Dihydropyrimidine Dehydrogenase (DPD Enzyme) Uracil->Enzyme Catabolism HPLC HPLC-UV Detection (Strong Chromophore) Uracil->HPLC UV Absorbance LCMS LC-MS/MS (MRM Mode) (High Specificity) Uracil->LCMS Precursor Ion Metabolite 5,6-Dihydrouracil / 5-FUH2 (Reduced Metabolite) Enzyme->Metabolite Metabolite->HPLC Weak Signal Metabolite->LCMS Precursor Ion

Fig 1. DPD-mediated pyrimidine catabolism and orthogonal detection strategies.

Section 2: Comparative Performance: HPLC-UV vs. LC-QTOF-MS/MS

When cross-validating these methods, we must evaluate them against the predefined Analytical Target Profile (ATP). Below is a quantitative comparison based on the detection of pyrimidine-based genotoxic impurities (e.g.,5[5]) and endogenous pyrimidine biomarkers.

Performance MetricHPLC-UV (Reference Method)LC-MS/MS (Alternative Method)Causality / Mechanistic Driver
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.03 - 5.0 ng/mLMS/MS eliminates background noise via specific precursor-to-product ion transitions[6].
Specificity Moderate (Prone to co-elution)High (Isotopic & structural mass)UV relies solely on retention time and spectral overlap; MS/MS isolates exact molecular masses[5].
Matrix Effects Low (UV is unaffected by salts)High (Ion suppression/enhancement)Co-eluting endogenous salts in MS electrospray ionization (ESI) compete for charge[6].
Dynamic Range 2 - 3 orders of magnitude3 - 4 orders of magnitudeModern triple quadrupoles offer wider linear detector responses[4].

Section 3: Self-Validating Protocol for Cross-Validation

To prove that a new LC-MS/MS method is equivalent or superior to a legacy HPLC-UV method, ICH Q2(R2) requires a cross-validation study using split samples. The following protocol is designed as a self-validating system : every step includes an internal check to isolate variables and prove causality.

Step 1: Preparation of Shared Calibration Standards and IQCs
  • Causality: To eliminate preparation variance, both methods must analyze the exact same stock solutions. If a discrepancy arises later, shared standards prove the issue lies in the detection mechanism, not the sample prep.

  • Procedure: Prepare a primary stock solution of the pyrimidine analyte (e.g., 1 mg/mL in methanol). Dilute serially to create Internal Quality Controls (IQCs) at Low, Mid, and High concentration levels. Spike these into the target matrix (e.g., blank plasma or API diluent).

Step 2: Matrix Extraction (Protein Precipitation)
  • Causality: LC-MS/MS is highly susceptible to phospholipid-induced ion suppression, whereas HPLC-UV is less affected. A unified extraction method must satisfy the stricter requirements of MS.

  • Procedure:

    • Aliquot 100 µL of the spiked matrix.

    • Add 300 µL of cold Acetonitrile (containing an isotopically labeled internal standard, e.g.,

      
      -
      
      
      
      -Uracil) to precipitate proteins. The internal standard acts as a self-validating check for extraction recovery[7].
    • Vortex for 3 minutes at 360 × g, then centrifuge at 13,400 rpm for 5 minutes.

    • Transfer the supernatant. For LC-MS/MS, dilute 1:10 with mobile phase A (0.1% formic acid in water) to minimize organic solvent effects on early-eluting polar pyrimidines.

Step 3: Orthogonal Chromatographic Acquisition
  • HPLC-UV: Inject 20 µL onto a C18 column (100 × 4.6 mm, 3 µm). Run an isocratic gradient of 20:80 (v/v) 0.1% Formic Acid:Acetonitrile. Monitor at λ = 260 nm[5].

  • LC-MS/MS: Inject 2 µL onto an identical, but narrower, UPLC C18 column (100 × 2.1 mm, 1.7 µm). Utilize positive Electrospray Ionization (+ESI) in MRM mode. The internal standard corrects for any matrix-induced ion suppression during ionization[7].

Step 4: Statistical Equivalence Testing
  • Causality: 3 resulting from cross-validation experiments ensure that the alternative method does not introduce systematic bias[3].

  • Procedure: Analyze 30 incurred (real-world) samples using both methods. Perform a paired t-test and construct a Bland-Altman plot to assess bias. A p-value > 0.05 indicates no significant difference between the analytical methods[3].

CV_Workflow Start Define Analytical Target Profile (ATP) RefMethod Reference Method (HPLC-UV) Establish Baseline Metrics Start->RefMethod AltMethod Alternative Method (LC-MS/MS) Optimize Parameters Start->AltMethod CV_Exec Cross-Validation Execution Analyze Split Samples RefMethod->CV_Exec AltMethod->CV_Exec StatTest Statistical Equivalence Testing (Paired t-test, Bland-Altman) CV_Exec->StatTest Outcome1 Methods Equivalent Proceed with Alternative StatTest->Outcome1 Outcome2 Discrepancy Detected Investigate Matrix/Specificity StatTest->Outcome2

Fig 2. Lifecycle-based cross-validation workflow for analytical procedures.

Section 4: Case Study - Clinical Biomarkers & Genotoxic Impurities

Consider the clinical validation of pyrimidine disorders from urine. Early assays relied on HPLC-UV, which lacked the sensitivity to detect minor but diagnostically critical biomarkers like beta-ureidoisobutyric acid or orotidine[4].

By cross-validating a new LC-MS/MS assay against the legacy method using External Quality Control (EQC) samples, researchers demonstrated that LC-MS/MS could simultaneously detect 27 analytes within a 3-minute acquisition window[4]. The causality is rooted in the MS/MS dwell times (e.g., 5 ms per MRM) and the ability to resolve critical analyte pairs that would otherwise co-elute and merge into a single UV peak.

Conclusion

Cross-validation is a rigorous scientific exercise in understanding the physicochemical limitations of your analytical tools. By recognizing that pyrimidines lose their UV chromophores upon reduction, and that LC-MS/MS introduces matrix effect variables, scientists can design self-validating protocols that ensure data integrity and compliance across the drug development lifecycle.

References

  • ICH Expands on Analytical Methods Validation in Draft - Q2 Upd
  • A Validated HPLC-MS/MS Assay for 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] Mutilin in Biological Samples MDPI
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
  • ICH guideline Q2(R2) on validation of analytical procedures European Medicines Agency
  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity...
  • Determination and pharmacokinetic study of isothiouronium-modified pyrimidine-substituted curcumin analog (1G)... Taylor & Francis
  • Cross-validation of assays for the determination of dihydropyrymidine dehydrogenase (DPD) activity Journal of Physiology and Pharmacology

Sources

Validation

Comparative study of pyrimidine versus other heterocyclic scaffolds in drug design

An essential objective in rational drug design is the identification and optimization of core molecular frameworks that can interact specifically with biological targets while maintaining favorable pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: March 2026

An essential objective in rational drug design is the identification and optimization of core molecular frameworks that can interact specifically with biological targets while maintaining favorable pharmacokinetic profiles. Among these frameworks, nitrogenous heterocycles dominate the pharmaceutical landscape. The pyrimidine scaffold, in particular, ranks as the second most common ring system in marketed small-molecule drugs[1].

This guide provides an objective, data-driven comparison of the pyrimidine scaffold against alternative heterocycles—such as pyridine, purine, and quinazoline—focusing on their physicochemical properties, target binding mechanics, and performance in kinase inhibition.

Physicochemical and Structural Fundamentals

The choice of a heterocyclic scaffold dictates the electron density, lipophilicity, and hydrogen-bonding capacity of a drug candidate. These parameters directly influence both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).

  • Pyrimidine (1,3-Diazine): The presence of two nitrogen atoms in the six-membered ring withdraws electron density from the carbon atoms, making the ring highly electron-deficient. This electron deficiency enhances metabolic stability against cytochrome P450 (CYP450)-mediated oxidative degradation. Crucially, the two nitrogens act as excellent hydrogen-bond acceptors, allowing pyrimidines to perfectly mimic endogenous nucleobases (like cytosine and thymine) and bind to the ATP hinge region of kinases[2].

  • Pyridine: With only one nitrogen atom, pyridine is more basic (higher pKa) and slightly more lipophilic than pyrimidine. While substituting a pyrimidine for a pyridine can improve aqueous solubility in some contexts, it sacrifices one potential hydrogen-bond acceptor, which can drastically reduce target affinity if that second interaction is critical for hinge binding[3].

  • Bicyclic Scaffolds (Purine, Quinazoline, Pyrrolopyrimidine): Fused systems like quinazoline (benzene + pyrimidine) or purine (imidazole + pyrimidine) provide extended

    
    -stacking capabilities. They fill the hydrophobic pockets of kinase active sites more comprehensively, often yielding sub-nanomolar affinities (e.g., the EGFR inhibitor Erlotinib)[4]. However, their increased molecular weight and planarity often lead to poor aqueous solubility and higher toxicity profiles, prompting researchers to use "scaffold hopping" to transition back to monocyclic pyrimidines or alternative fused systems[5][6].
    
Table 1: Comparative Physicochemical & Binding Profile of Key Scaffolds
Scaffold TypeH-Bond AcceptorsH-Bond DonorsRelative Lipophilicity (clogP)Metabolic Stability (Oxidation)Primary Kinase Binding Mode
Pyrimidine 20Low to ModerateHigh (Electron-deficient)Bidentate hinge binding
Pyridine 10ModerateModerateMonodentate hinge binding
Quinazoline 20HighModerate to LowExtended

-stacking + H-bond
Purine 31LowHighMultivalent hinge binding

Scaffold Hopping: Strategic Transitioning in Drug Design

Scaffold hopping is a computational and synthetic strategy used to replace the core structure of a known active compound with a different heterocycle to improve patentability, reduce toxicity, or enhance pharmacokinetic properties[7].

When optimizing kinase inhibitors, researchers frequently hop from rigid bicyclic systems (like quinazolines) to monocyclic pyrimidines or bridged pyrido-pyrimidines[8]. This transition requires careful in silico modeling to ensure the new scaffold maintains the critical vector angles required for hydrogen bonding with the kinase hinge region.

ScaffoldHopping Start Identify Bicyclic Lead (e.g., Quinazoline/Purine) Analyze Map Pharmacophore (H-bond vectors & lipophilic pockets) Start->Analyze Hop Scaffold Hopping (Transition to Pyrimidine/Pyridine) Analyze->Hop Docking In Silico Docking (Validate Hinge Binding) Hop->Docking Synth Chemical Synthesis (Buchwald-Hartwig Amination) Docking->Synth Assay In Vitro Validation (HTRF Kinase Assay) Synth->Assay

Workflow for scaffold hopping from bicyclic leads to optimized monocyclic pyrimidines.
Table 2: Impact of Scaffold Hopping on Kinase Inhibition (Representative Data)

Data synthesized from comparative structure-activity relationship (SAR) studies on EGFR and CDK2 inhibitors[2][9][10].

Target KinaseScaffold CoreRepresentative Compound / ClassIC50 (nM)Cellular Efficacy (GI50, µM)
EGFR (WT) QuinazolineErlotinib (Standard)2.00.5
EGFR (Mutant) PyrimidineBrigatinib analog[2]0.20.09
EGFR (WT) PyridineSubstituted Pyridine analog15.43.2
CDK2 PurineRoscovitine20015.0
CDK2 Pyrimidine2-Aminopyrimidine analog451.2

Causality Insight: The data demonstrates that while quinazolines are highly potent against wild-type (WT) EGFR, monocyclic pyrimidines (like Brigatinib analogs) offer superior flexibility, allowing them to adapt to the altered active site of mutant EGFR (e.g., T790M) without steric clash, resulting in sub-nanomolar IC50 values[2][10].

Mechanistic Action: ATP-Competitive Inhibition

Pyrimidine-based drugs primarily function as Type I kinase inhibitors. They competitively bind to the ATP-binding pocket in the active conformation (DFG-in). The nitrogen at position 1 or 3 of the pyrimidine ring accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR), effectively blocking ATP from binding and halting downstream oncogenic signaling.

EGFRPathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR RAS RAS Activation EGFR->RAS Phosphorylation Inhibitor Pyrimidine Inhibitor (ATP Competitor) Inhibitor->EGFR Blocks ATP binding RAF RAF/MEK/ERK Cascade RAS->RAF Proliferation Tumor Proliferation RAF->Proliferation

Mechanism of pyrimidine-based ATP-competitive inhibitors in the EGFR signaling pathway.

Experimental Methodologies: Evaluating Scaffold Performance

To objectively compare the performance of pyrimidine versus pyridine or purine scaffolds, rigorous in vitro assays must be employed. The following protocols are self-validating systems designed to measure target affinity and metabolic stability accurately.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC50 of the synthesized scaffolds. TR-FRET is chosen over standard ELISA because the time-delayed fluorescence measurement eliminates background auto-fluorescence common in heterocyclic compound libraries, ensuring high-fidelity data.

  • Compound Preparation: Serially dilute the heterocyclic compounds (Pyrimidine, Pyridine, Quinazoline analogs) in 100% DMSO. Use acoustic liquid handling to transfer 100 nL of each compound into a 384-well low-volume plate to prevent solvent-induced enzyme denaturation.

  • Enzyme-Substrate Incubation: Add 5 µL of the target kinase (e.g., EGFR or CDK2) diluted in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the scaffold to equilibrate with the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of an ATP/biotinylated-peptide substrate mixture. Critical Step: The ATP concentration must be set exactly at its apparent Michaelis constant (

    
    ) for the specific kinase. This ensures that the assay is highly sensitive to competitive inhibitors.
    
  • Quenching and Detection: After 60 minutes, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the 665/620 nm emission ratio.

Protocol B: In Vitro Liver Microsomal Stability Assay

Purpose: To compare the oxidative metabolic clearance of the scaffolds. Pyrimidines generally exhibit lower intrinsic clearance (


) than pyridines due to their electron-deficient nature, which resists CYP450 oxidation.
  • Matrix Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test scaffold (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the required electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as a negative control.

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent precipitates the microsomal proteins and halts metabolism.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent scaffold. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Conclusion

While bicyclic scaffolds like quinazoline and purine offer exceptional initial binding affinities, they frequently hit development roadblocks due to poor physicochemical properties. The pyrimidine scaffold strikes an optimal balance. Its dual hydrogen-bond acceptors provide high-affinity hinge binding, while its electron-deficient nature ensures metabolic stability and a lower molecular weight footprint. Scaffold hopping from rigid bicyclic systems to flexible, substituted pyrimidines remains one of the most reliable strategies for generating potent, selective, and bioavailable drug candidates in modern oncology and beyond.

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link][2]

  • Pyrimidine-containing natural products: occurrences and biological activities Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link][1]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Oriental Journal of Chemistry URL:[Link][4]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs Source: ResearchGate URL:[Link][3]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link][5]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI Pharmaceuticals URL:[Link][6]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 Source: PubMed (NIH) URL:[Link][7]

  • Anticancer potential of fused heterocycles: structural insights and mechanistic advances Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link][9]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines Source: RSC Publishing URL:[Link][8]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: GSC Online Press URL:[Link][10]

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Safety & Regulatory Compliance

Safety

1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine proper disposal procedures

Executive Summary & Operational Directive Status: Strictly Regulated Organic Waste Immediate Action: Segregate from oxidizers and acids. Do not dispose of down the drain.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Status: Strictly Regulated Organic Waste Immediate Action: Segregate from oxidizers and acids. Do not dispose of down the drain.

This guide defines the disposal protocol for 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine , a functionalized aminopyrimidine intermediate often utilized in kinase inhibitor discovery (e.g., Lck, IKK2 inhibitors) and histamine receptor research.

Critical Safety Notice: As a specific Safety Data Sheet (SDS) for this isomer is often absent from public registries, this protocol applies the Precautionary Principle based on Structure-Activity Relationships (SAR). We treat this compound as a bioactive organic base with potential aquatic toxicity and skin/eye corrosivity.

Chemical Identification & Hazard Profiling[1][2]

To ensure safe handling, we must first characterize the waste stream based on the molecule's functional groups.[1]

Property Data / Estimation (SAR Analysis) Operational Implication
Chemical Structure Pyrimidine core with isopropyl (C4) and 1-aminoethyl (C2) substituents.Nitrogen-rich; generates NOx upon incineration.
Basicity (pKa) Estimated ~9.0 – 10.0 (Aliphatic amine).Corrosive. Incompatible with acids and acid chlorides.
Physical State Likely viscous oil or low-melting solid.May require solvent dissolution for liquid waste streams.
Bioactivity High probability (Kinase/GPCR ligand).Zero-discharge policy (No sewer disposal).
Flammability Combustible (Flash point likely >60°C).Classify as "Ignitable" (D001) if in organic solvent.
Hazard Classification (GHS / CLP)
  • Skin Corr.[2][3][4] 1B / Irrit. 2: Causes severe skin burns or irritation (Amine function).

  • Eye Dam. 1: Causes serious eye damage.

  • Aquatic Chronic 3: Harmful to aquatic life with long-lasting effects (Heterocyclic core).

Pre-Disposal Treatment: The "Self-Validating" System

Before moving waste to the central accumulation area, you must perform a Compatibility Check . This self-validating step prevents exothermic runaways in the waste drum.

Protocol: The "Watch Glass" Test
  • Isolate: Take a 1 mL aliquot of the waste solution containing the amine.

  • Test: Mix with 1 mL of the intended waste stream (e.g., "Non-Halogenated Organic Waste").

  • Observe: Watch for 2 minutes.

    • Bubbling/Fuming:STOP. Incompatible (likely acidic waste). Neutralize before bulking.

    • Heat Generation:STOP. Slow addition required.

    • No Reaction:PROCEED to bulk disposal.

Neutralization (Only if required for spill cleanup)

If the amine is spilled, do not wipe immediately.

  • Quench: Apply a weak acid (e.g., Citric Acid or dilute Acetic Acid) to convert the free base amine to a non-volatile salt.

  • Absorb: Use vermiculite or clay pads.

  • Disposal: Shovel into Solid Waste Stream A .

Disposal Workflows (Operational Plan)

Stream A: Solid Waste (Contaminated Solids)
  • Items: Gloves, weighing boats, paper towels, absorbed spills.

  • Container: High-density polyethylene (HDPE) wide-mouth drum or fiber drum with poly liner.

  • Labeling: "Hazardous Waste - Solid Debris contaminated with Aminopyrimidines."

  • Destruction Method: High-temperature incineration.

Stream B: Liquid Organic Waste (Primary Route)
  • Items: Mother liquors, reaction solvents, HPLC effluent containing the amine.

  • Segregation:

    • Sub-Stream B1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Toluene.

    • Sub-Stream B2 (Halogenated): If dissolved in DCM or Chloroform.

  • Container: 20L HDPE Carboy or Safety Can (FM Approved).

  • Critical Restriction: NO ACIDS. Ensure pH > 7 or neutral.

  • Destruction Method: Fuel blending (B1) or Incineration with scrubber (B2).

Stream C: Aqueous Waste (Trace Contamination)
  • Items: Rinsate from glassware cleaning.

  • Action: Do not pour down the sink. Collect in "Aqueous Toxic" carboy.

  • Destruction Method: Wastewater treatment via incineration or chemical oxidation.

Visualized Decision Logic

The following diagram illustrates the decision matrix for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-[4-(Propan-2-yl)pyrimidin-2-yl]ethan-1-amine PhaseCheck Determine Physical Phase Start->PhaseCheck Solid Solid / absorbed Spill PhaseCheck->Solid Debris/Spill Liquid Liquid Solution PhaseCheck->Liquid Reaction Mix BinA STREAM A: Solid Hazardous Waste (Incineration) Solid->BinA SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated >2% Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Toluene) SolventCheck->NonHalogenated Flammable Solvents Aqueous Aqueous Rinsate (>90% Water) SolventCheck->Aqueous Water Based BinB2 STREAM B2: Organic Halogenated (Incineration) Halogenated->BinB2 BinB1 STREAM B1: Organic Non-Halogenated (Fuel Blending) NonHalogenated->BinB1 BinC STREAM C: Aqueous Toxic (Chemical Treatment) Aqueous->BinC

Figure 1: Segregation logic for aminopyrimidine waste streams. Ensure pH compatibility before adding to Liquid streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 116897926, 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine (Structural Analog). Retrieved from [Link]

  • DiMauro, E. F., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase.[5] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

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